CD00509
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-7-6(4-5-2-1-3-14-5)8(13)11-9(15)10-7/h1-4H,(H2,10,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRARDATQWRHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350317 | |
| Record name | 5-[(Furan-2-yl)methylidene]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27430-18-8 | |
| Record name | NSC96626 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[(Furan-2-yl)methylidene]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FURFURYLIDENE-2-THIOBARBITURIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Mechanism of CD00509: A Potent Inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a critical enzyme in the DNA damage response pathway, responsible for repairing stalled topoisomerase I (Top1)-DNA cleavage complexes. Its role in mitigating the cytotoxic effects of Top1-targeting chemotherapeutics, such as camptothecin and its derivatives, has positioned Tdp1 as a promising target for adjuvant cancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of CD00509, a potent and specific small molecule inhibitor of Tdp1. We delve into its inhibitory effects, cellular consequences, and the underlying biochemical pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical mechanisms to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to Tdp1 and Its Inhibition
Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a member of the phospholipase D superfamily of enzymes.[1] Its primary function is to resolve stalled Topoisomerase I-DNA covalent complexes (Top1cc), which can form during DNA replication and transcription.[2][3] Top1 relieves torsional stress in DNA by introducing transient single-strand breaks, forming a covalent intermediate via a phosphotyrosyl bond between the enzyme and the 3' end of the DNA.[2] While this is a normal part of DNA metabolism, certain anticancer drugs, known as Top1 poisons (e.g., camptothecin), stabilize these cleavage complexes.[2][4] The persistence of Top1cc can lead to the formation of lethal double-strand breaks when encountered by the replication machinery, ultimately triggering apoptosis in cancer cells.[2]
Tdp1 counteracts the effect of Top1 poisons by hydrolyzing the phosphotyrosyl bond, thereby releasing Top1 from the DNA and initiating the repair process.[3] Elevated Tdp1 expression in tumors can therefore contribute to resistance to Top1-targeted therapies.[4] This has led to the development of Tdp1 inhibitors as a strategy to enhance the efficacy of existing chemotherapeutic agents.[3][4]
This compound: A Potent Tdp1 Inhibitor
This compound is a cell-permeable alkylidene thiobarbiturate analog identified as a potent and specific inhibitor of Tdp1.[5]
In Vitro Inhibitory Activity
Biochemical assays have demonstrated that this compound directly inhibits the enzymatic activity of Tdp1. The half-maximal inhibitory concentration (IC50) has been determined to be 0.71 µM (710 nM) .[5]
Mechanism of Action of this compound
The precise binding mode of this compound to Tdp1 has not been fully elucidated by crystallographic or NMR studies. However, based on the known catalytic mechanism of Tdp1 and the structure of this compound, a putative mechanism of action can be proposed. Tdp1 possesses a highly conserved active site with two catalytic histidine residues (His263 and His493 in humans) that are essential for its phosphodiesterase activity. The catalytic cycle involves a two-step process initiated by a nucleophilic attack of His263 on the phosphotyrosyl bond, forming a transient covalent enzyme-DNA intermediate. His493 then facilitates the hydrolysis of this intermediate, releasing the repaired DNA.
It is hypothesized that this compound, as a thiobarbiturate derivative, may act as a competitive inhibitor, binding to the active site of Tdp1 and preventing the substrate (the Top1-DNA complex) from docking. The structure of this compound may allow it to interact with key residues within the catalytic pocket, thereby blocking the nucleophilic attack required for the first step of the enzymatic reaction.
Cellular Effects of Tdp1 Inhibition by this compound
In a cellular context, the inhibition of Tdp1 by this compound leads to several observable and therapeutically relevant consequences:
-
Sensitization to Topoisomerase I Poisons: Treatment of cancer cells with this compound has been shown to significantly sensitize them to the cytotoxic effects of camptothecin.[5] By inhibiting Tdp1, this compound prevents the repair of camptothecin-induced Top1cc, leading to an accumulation of DNA damage.
-
Increased DNA Damage: The potentiation of Top1 poison activity by this compound results in an increased number of DNA strand breaks. This can be visualized by the increase in γ-H2AX foci, a marker for double-strand breaks.[5]
-
Synergy with PARP Inhibitors: Poly(ADP-ribose) polymerase 1 (PARP1) is another key enzyme in the DNA damage response, playing a role in the recruitment of Tdp1 to sites of DNA damage.[5] Studies have shown that combining this compound with PARP inhibitors leads to a synergistic increase in cancer cell death.[5] This suggests a dual-pronged attack on DNA repair pathways, overwhelming the cancer cell's ability to survive.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Cell Line | Effect | Reference |
| This compound | Tdp1 | 0.71 | MCF-7 | Sensitizes to camptothecin, increases DNA breaks, synergistic with PARP inhibitors. | [5] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and logical relationships involved in the mechanism of action of this compound.
Caption: Signaling pathway of Tdp1-mediated DNA repair and its inhibition by this compound.
Caption: Experimental workflow for the identification and characterization of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize Tdp1 inhibitors like this compound, based on methodologies described in the literature. For the specific experimental parameters used for this compound, refer to Dean et al., 2014, J Biomol Screen, 19(10), 1372-82.[5]
In Vitro Tdp1 Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human Tdp1 in vitro.
Materials:
-
Recombinant human Tdp1 enzyme
-
Fluorescently labeled oligonucleotide substrate (e.g., a single-stranded DNA with a 3'-tyrosyl moiety and a 5'-fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound or other test compounds
-
96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the microplate, add the recombinant Tdp1 enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled oligonucleotide substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the tyrosyl moiety by Tdp1 results in a conformational change that increases fluorescence.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Camptothecin Sensitization Assay
This assay determines the ability of a Tdp1 inhibitor to enhance the cytotoxicity of camptothecin in cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Camptothecin
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound in the presence of a fixed, sub-lethal concentration of camptothecin. Include control wells with this compound alone, camptothecin alone, and vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control and plot cell viability against the concentration of this compound to determine the degree of sensitization.
Immunofluorescence Staining for γ-H2AX Foci
This method is used to visualize and quantify DNA double-strand breaks within cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Camptothecin
-
Glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound, camptothecin, the combination of both, or vehicle control for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γ-H2AX foci using a fluorescence microscope.
-
Quantify the number and intensity of foci per cell using image analysis software.
Conclusion
This compound represents a promising lead compound for the development of Tdp1-targeted therapies. Its potent and specific inhibition of Tdp1 leads to the sensitization of cancer cells to Topoisomerase I poisons and demonstrates synergy with PARP inhibitors. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further preclinical and clinical development. Future studies focusing on elucidating the precise binding mode of this compound to Tdp1 will be invaluable for the rational design of next-generation Tdp1 inhibitors with improved potency and drug-like properties.
References
- 1. Identification of a ligand binding hot spot and structural motifs replicating aspects of tyrosyl-DNA phosphodiesterase I (TDP1) phosphoryl recognition by crystallographic fragment cocktail screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Combining 4-Arylcoumarin and Monoterpenoid Moieties as Components of Complex Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CD00509 in DNA Repair: A Technical Guide to a Novel Tdp1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound CD00509 and its function as a potent inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a critical enzyme in the DNA damage response. By elucidating the mechanism of Tdp1 and the impact of its inhibition by this compound, this document serves as a comprehensive resource for professionals engaged in oncology research and the development of novel cancer therapeutics.
Introduction to Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)
Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a key enzyme in the cellular machinery that maintains genomic integrity. Its primary role is to resolve stalled topoisomerase I (Top1)-DNA cleavage complexes. Top1 is essential for relieving torsional stress in DNA during replication and transcription. It does so by creating transient single-strand breaks, forming a covalent intermediate with the 3'-end of the DNA. While this process is typically reversible, certain endogenous DNA lesions or exogenous agents, such as the chemotherapeutic drug camptothecin, can trap these Top1-DNA complexes.
The persistence of these complexes poses a significant threat to genomic stability. Collision of the replication machinery with a trapped Top1-DNA complex can lead to the formation of DNA double-strand breaks, which are highly cytotoxic lesions. Tdp1 resolves this issue by hydrolyzing the phosphodiester bond between the tyrosine residue of Top1 and the 3'-phosphate of the DNA, thereby releasing the topoisomerase and allowing other DNA repair enzymes to restore the integrity of the DNA strand.
Beyond its canonical role in resolving Top1-DNA adducts, Tdp1 has been shown to process a broader range of DNA lesions. It can remove 3'-phosphoglycolates, which are generated by oxidative DNA damage, and also exhibits activity against lesions arising from some alkylating agents. This versatility underscores the importance of Tdp1 in multiple DNA repair pathways.
This compound: A Potent and Specific Inhibitor of Tdp1
This compound is a cell-permeable alkylidene barbiturate analog that has been identified as a potent and specific inhibitor of Tdp1.[1] Its inhibitory activity against Tdp1 makes it a valuable tool for studying the cellular functions of this enzyme and a promising candidate for development as a chemosensitizing agent in cancer therapy.
Mechanism of Action
This compound exerts its effect by directly inhibiting the catalytic activity of Tdp1.[2] By blocking Tdp1 function, this compound prevents the repair of Top1-DNA cleavage complexes. This leads to an accumulation of these toxic lesions, particularly in the presence of Top1 poisons like camptothecin. The increased burden of unresolved DNA damage results in a higher frequency of replication fork collapse and the formation of cytotoxic double-strand breaks.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its cellular effects.
| Parameter | Value | Reference |
| Tdp1 Inhibition (IC50) | 710 nM | [1] |
Table 1: In Vitro Inhibitory Potency of this compound against Tdp1. The IC50 value represents the concentration of this compound required to inhibit 50% of Tdp1 enzymatic activity in a biochemical assay.
| Cell Line | Treatment | Effect | Reference |
| MCF-7 (Breast Cancer) | This compound + Camptothecin | Preferential sensitization to camptothecin | [2] |
| MCF-7 (Breast Cancer) | This compound + Camptothecin | 25% greater decrease in cell proliferation compared to camptothecin alone | [2] |
| Wild-type Murine Embryonic Fibroblasts (MEFs) | This compound | Increased sensitivity to camptothecin, comparable to Tdp1-/- MEFs | [2] |
| MCF-7 (Breast Cancer) | This compound + Rucaparib (PARP-1 inhibitor) | Synergistic reduction in cell proliferation and induction of apoptosis | [1] |
Table 2: Cellular Effects of this compound. This table highlights the impact of this compound on cancer cell lines, particularly its ability to enhance the efficacy of the Top1 inhibitor camptothecin and the PARP1 inhibitor rucaparib.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in Tdp1 function and its inhibition by this compound.
Caption: Tdp1-mediated repair of stalled Top1-DNA complexes and its inhibition by this compound.
Caption: A generalized workflow for the screening and identification of Tdp1 inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and its effects on Tdp1-mediated DNA repair.
In Vitro Tdp1 Inhibition Assay (Fluorescence-based)
This protocol describes a high-throughput method to screen for Tdp1 inhibitors using a fluorescently labeled DNA substrate.
-
Reagents and Materials:
-
Recombinant human Tdp1 protein
-
Fluorescently labeled oligonucleotide substrate with a 3'-tyrosyl moiety (e.g., 5'-FAM-[DNA sequence]-Tyr-3')
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/ml BSA, and 0.01% Tween-20
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add recombinant human Tdp1 to each well to a final concentration of approximately 5 pM.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate to each well.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore used. Cleavage of the tyrosyl residue by Tdp1 will result in a change in the fluorescent signal.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-based Camptothecin Sensitization Assay
This protocol assesses the ability of a Tdp1 inhibitor to sensitize cancer cells to the cytotoxic effects of camptothecin.
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7)
-
Normal (non-cancerous) cell line for comparison
-
Cell culture medium and supplements
-
Camptothecin
-
Test compound (this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader for absorbance or luminescence
-
-
Procedure:
-
Seed the cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of camptothecin and the test compound (this compound) in cell culture medium.
-
Treat the cells with either camptothecin alone, this compound alone, or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a period of 48-72 hours.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Generate dose-response curves for camptothecin in the presence and absence of this compound to determine the degree of sensitization.
-
Conclusion
This compound has been identified as a potent and specific inhibitor of Tdp1, a crucial enzyme in the repair of Top1-mediated DNA damage. By inhibiting Tdp1, this compound enhances the cytotoxicity of Top1 poisons like camptothecin, particularly in cancer cells. This synergistic effect, along with its ability to potentiate the effects of PARP inhibitors, positions this compound as a promising lead compound for the development of novel anticancer therapies. The detailed protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of Tdp1 inhibition.
References
CD00509 as a Chemotherapy Sensitizer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD00509 is a novel small molecule identified as a potent and specific inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a key enzyme in the DNA damage repair pathway.[1][2] Tdp1 plays a crucial role in repairing DNA lesions created by topoisomerase I (Top1) inhibitors, a class of chemotherapeutic agents that includes camptothecin and its derivatives. By inhibiting Tdp1, this compound prevents the repair of Top1-induced DNA damage, thereby enhancing the cytotoxic effects of these chemotherapeutic drugs in cancer cells. This technical guide provides a comprehensive overview of the available data on this compound as a chemosensitizer, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Tdp1 Inhibition
Topoisomerase I is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Chemotherapeutic agents like camptothecin trap the Top1-DNA covalent complex, leading to the accumulation of DNA single-strand breaks, which can then be converted to lethal double-strand breaks during DNA replication.
Tdp1 is a critical DNA repair enzyme that resolves these trapped Top1-DNA complexes by hydrolyzing the phosphodiester bond between the tyrosine residue of Top1 and the 3' end of the DNA. This action allows for the subsequent repair of the single-strand break and promotes cell survival.
This compound acts as a sensitizer for chemotherapy by directly inhibiting the enzymatic activity of Tdp1.[1] By blocking Tdp1, this compound prevents the repair of Top1-induced DNA damage, leading to an accumulation of DNA breaks and ultimately enhancing the apoptotic effects of Top1 inhibitors in cancer cells. This targeted inhibition of a key DNA repair pathway makes this compound a promising candidate for combination cancer therapy.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type | Reference |
| Tyrosyl-DNA phosphodiesterase 1 (Tdp1) | 0.71 µM | Biochemical Assay | [1][2] |
Table 2: Chemosensitization Effect of this compound in MCF-7 Breast Cancer Cells
| Treatment | Effect on Cell Proliferation | Reference |
| This compound in combination with Camptothecin | Decreased cell proliferation by 25% more than camptothecin treatment alone. | [1] |
Table 3: Effect of this compound on DNA Damage Markers
| Treatment | Effect | Cell Line | Reference |
| This compound | Increased number of γ-H2AX foci | MCF-7 | [3] |
Signaling Pathway and Experimental Workflow
Tdp1-Mediated DNA Repair Pathway and the Impact of this compound
References
The Role of CD00509 in Potentiating Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the role and mechanism of CD00509, a putative inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), in the context of cancer therapy. The primary function of this compound is not to directly induce apoptosis, but to act as a sensitizing agent to established chemotherapeutic drugs, such as camptothecin. By inhibiting Tdp1, this compound leverages the concept of synthetic lethality to enhance the cytotoxic effects of topoisomerase I inhibitors, ultimately leading to a more pronounced apoptotic response in cancer cells. This document provides an in-depth overview of the underlying signaling pathways, quantitative effects on cell proliferation, and detailed experimental protocols relevant to the study of this compound.
Introduction: The Principle of Synthetic Lethality
The concept of synthetic lethality provides a promising avenue for cancer therapy, wherein the simultaneous loss of two genes or protein functions leads to cell death, while the loss of either one alone is non-lethal. In the context of this compound, this principle is applied by targeting a DNA repair pathway that becomes essential for cancer cell survival in the presence of a DNA-damaging agent.
This compound has been identified as a putative inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)[1]. Tdp1 is a critical enzyme in the DNA damage response pathway, responsible for repairing stalled topoisomerase I (Top1)-DNA complexes[1]. Topoisomerase I inhibitors, such as camptothecin, function by stabilizing these complexes, leading to DNA strand breaks and subsequent cell death. However, cancer cells can often repair this damage, leading to drug resistance. By inhibiting Tdp1, this compound blocks this repair mechanism, thereby enhancing the efficacy of Top1 inhibitors.
Mechanism of Action: Tdp1 Inhibition and Apoptosis Induction
The synergistic effect of this compound and camptothecin culminates in the induction of apoptosis. The sequence of events is as follows:
-
Topoisomerase I Inhibition: Camptothecin binds to and stabilizes the covalent complex between Top1 and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme.
-
DNA Damage Accumulation: The persistence of these stalled Top1-DNA complexes is recognized as DNA damage, leading to the formation of double-strand breaks, particularly during DNA replication.
-
Tdp1 Inhibition by this compound: In the absence of this compound, Tdp1 would excise the stalled Top1, allowing for subsequent DNA repair. This compound inhibits Tdp1, preventing this repair process.
-
Apoptosis Trigger: The accumulation of unrepaired DNA damage triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins, mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, leading to programmed cell death.
Quantitative Data on the Efficacy of this compound
The primary quantitative evidence for the efficacy of this compound comes from cell proliferation assays. While specific data on apoptosis rates from the initial studies are not publicly detailed, the impact on cell viability strongly suggests an underlying apoptotic mechanism.
Table 1: Effect of this compound on Cancer Cell Proliferation in Combination with Camptothecin
| Cell Line | Treatment | Effect on Cell Proliferation | Reference |
| MCF-7 (Breast Cancer) | This compound + Camptothecin | Decreased cell proliferation by 25% more than camptothecin alone | [1] |
Table 2: Representative Data on Camptothecin-Induced Apoptosis in MCF-7 Cells *
| Treatment | Concentration | Apoptosis Rate (Early + Late) | Reference |
| Control | - | ~5% | [2] |
| Camptothecin | 0.25 µM | 53.2% | [2] |
*This table presents representative data from a study on camptothecin-induced apoptosis in MCF-7 cells to provide context. Specific quantitative apoptosis data for the combination of this compound and camptothecin is not available in the cited literature.
Experimental Protocols
Cell Culture
MCF-7 breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol describes a general method for quantifying apoptosis by flow cytometry. Specific concentrations and incubation times for this compound and camptothecin would need to be optimized based on preliminary dose-response studies.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound, camptothecin, or a combination of both. Include an untreated control. Incubate for a predetermined period (e.g., 24, 48 hours).
-
Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect all cells, including those in the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced sensitization to camptothecin.
Caption: Experimental workflow for apoptosis detection.
Conclusion
This compound represents a promising agent for combination therapy, particularly in cancers that rely on Tdp1 for resistance to topoisomerase I inhibitors. Its mechanism of action through synthetic lethality offers a targeted approach to enhance the efficacy of existing chemotherapies. Further research is warranted to fully elucidate the downstream signaling pathways activated by the combination of this compound and camptothecin and to obtain more detailed quantitative data on its apoptosis-inducing capabilities in various cancer cell lines. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of Tdp1 inhibitors like this compound.
References
The Tdp1 Inhibitor CD00509: A Potential Sensitizer for Camptothecin-Induced DNA Damage and γ-H2AX Foci Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the effect of CD00509, a putative inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), on the formation of γ-H2AX foci, a key biomarker for DNA double-strand breaks (DSBs). While direct quantitative data on this compound-induced γ-H2AX foci formation is not yet available in the public domain, this document synthesizes existing research to build a strong mechanistic rationale for its expected impact. By inhibiting Tdp1, this compound is poised to enhance the DNA-damaging effects of topoisomerase I inhibitors like camptothecin, leading to an accumulation of DSBs and subsequent γ-H2AX foci formation. This principle of synthetic lethality holds significant promise for cancer therapy.[1][2][3][4][5]
Core Mechanism of Action: Tdp1 Inhibition and Synthetic Lethality
This compound has been identified as a putative inhibitor of Tdp1, a critical enzyme in the DNA damage response (DDR) pathway.[1][2] Tdp1's primary role is to repair stalled topoisomerase I (Top1)-DNA complexes.[1][2][6] Top1 inhibitors, such as camptothecin, function by trapping Top1 on the DNA, creating covalent Top1-DNA cleavage complexes (Top1cc).[6][7][8] These complexes can collide with the replication machinery, leading to the formation of DNA double-strand breaks (DSBs).[7][8][9][10]
Tdp1 resolves these Top1cc, thus mitigating the cytotoxic effects of Top1 inhibitors. By inhibiting Tdp1, this compound is hypothesized to prevent the repair of these lesions, leading to an accumulation of DSBs and enhanced cancer cell death in the presence of camptothecin.[1][2] This synergistic interaction is a classic example of synthetic lethality, where the inhibition of two separate DNA repair pathways is more detrimental to the cell than the inhibition of either pathway alone.[1][2]
Data Presentation: Efficacy of this compound in Combination with Camptothecin
While direct quantification of γ-H2AX foci is not available, studies have demonstrated the efficacy of this compound in sensitizing cancer cells to camptothecin through cell proliferation assays.[1][2] The following tables summarize the key quantitative findings from the foundational study on this compound.
Table 1: Effect of this compound on the Sensitivity of Murine Embryonic Fibroblasts (MEFs) to Camptothecin [1]
| Cell Line | Treatment | IC50 of Camptothecin (nM) |
| Wild-type MEFs | Camptothecin alone | ~100 |
| Wild-type MEFs | Camptothecin + 20 µM this compound | ~10 |
| Tdp1(-/-) MEFs | Camptothecin alone | ~10 |
This data indicates that treatment with this compound sensitizes wild-type cells to camptothecin to a level comparable to that of cells genetically deficient in Tdp1.
Table 2: Effect of this compound and/or PARP Inhibition on MCF-7 Breast Cancer Cell Proliferation in the Presence of Camptothecin [1]
| Treatment Group | % Decrease in Cell Proliferation (relative to Camptothecin alone) |
| Camptothecin + this compound | 25% |
| Camptothecin + PARP inhibitor | Not specified |
| Camptothecin + this compound + PARP inhibitor | >25% (more detrimental than either alone) |
This table highlights the enhanced cytotoxic effect of combining Tdp1 inhibition (with this compound) and PARP inhibition in the presence of camptothecin in MCF-7 breast cancer cells.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound and its effects on DNA damage.
Cell-Based Proliferation Assay
This protocol is based on the methodology used to assess the efficacy of this compound in sensitizing cancer cells to camptothecin.[1]
-
Cell Seeding: Plate cells (e.g., MCF-7, MEFs) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of camptothecin, either alone or in combination with a fixed concentration of this compound (e.g., 20 µM). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a period of 72 hours under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against drug concentration. Calculate IC50 values using non-linear regression analysis.
Immunofluorescence Staining for γ-H2AX Foci
The following is a generalized, yet detailed, protocol for the detection of γ-H2AX foci, a reliable marker for DNA double-strand breaks.[11][12][13][14][15]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the desired concentrations of this compound, camptothecin, or a combination of both for the specified duration. Include positive (e.g., ionizing radiation) and negative (vehicle) controls.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[11][12][13]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to allow antibody access to the nucleus.[11][12][15]
-
Blocking: Wash the cells again three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.[11][12][13]
-
Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody (e.g., mouse monoclonal anti-γ-H2AX, Ser139) in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[11][12][13]
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.05% Tween 20 (PBST). Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[11][12][13]
-
Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei by incubating with a DAPI solution for 5-10 minutes.[15] Briefly rinse with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image Acquisition and Analysis: Visualize the cells using a fluorescence microscope. Capture images of multiple random fields for each condition. Quantify the number of γ-H2AX foci per nucleus using automated image analysis software.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Complex synthetic lethality in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic lethal strategies for the development of cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hMSH5 Facilitates the Repair of Camptothecin-induced Double-strand Breaks through an Interaction with FANCJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 15. crpr-su.se [crpr-su.se]
In-Depth Technical Guide: Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitor CD00509
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical enzyme in the DNA repair pathway, specifically responsible for resolving stalled topoisomerase I (TOP1)-DNA cleavage complexes. Inhibition of TDP1 has emerged as a promising therapeutic strategy, particularly in oncology, to enhance the efficacy of TOP1-targeting chemotherapies such as camptothecin and its derivatives. This technical guide provides a comprehensive overview of the TDP1 inhibitor CD00509, a cell-permeable alkylidene barbiturate analog.[1][2] This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its characterization.
Core Compound Information
Compound Name: this compound
Chemical Class: Alkylidene barbiturate analog[1][2]
Mechanism of Action: Potent and specific inhibitor of Tyrosyl-DNA phosphodiesterase 1 (TDP1).[1][2] By inhibiting TDP1, this compound prevents the repair of TOP1-induced DNA single-strand breaks, leading to the accumulation of DNA damage and potentiation of the cytotoxic effects of TOP1 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TDP1) | 710 nM | Biochemical Assay | [1][3] |
| In Vitro Cellular Effects | Observation | Cell Line | Reference |
| Sensitization to Camptothecin | Preferentially sensitizes MCF-7 cells to camptothecin, decreasing cell proliferation by an additional 25%.[4] | MCF-7 | [4] |
| DNA Damage | Increases the number of γ-H2AX foci, indicating an increase in DNA double-strand breaks.[1][2] | MCF-7 | [1][2] |
| Synergism with PARP-1 Inhibitors | Synergistically reduces cell proliferation and induces apoptosis when combined with the PARP-1 inhibitor Rucaparib.[1][2] | MCF-7 | [1][2] |
| Effect on Normal Cells | Does not significantly affect the viability of normal mammary epithelial cells at concentrations up to 10 µM.[1][2] | Normal Mammary Epithelial | [1][2] |
Signaling Pathways and Experimental Workflows
TDP1-Mediated DNA Repair Pathway
The following diagram illustrates the role of TDP1 in the repair of TOP1-DNA cleavage complexes. TOP1, a nuclear enzyme, relaxes supercoiled DNA by creating a transient single-strand break. TOP1 inhibitors trap this complex, leading to DNA damage. TDP1 resolves this by hydrolyzing the phosphodiester bond between the tyrosine residue of TOP1 and the 3' end of the DNA.
References
- 1. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylated fraction of H2AX as a measurement for DNA damage in cancer cells and potential applications of a novel assay | PLOS One [journals.plos.org]
Unveiling the Potential of CD00509: A Technical Guide to a Novel Tdp1 Inhibitor in Cancer Research
FOR IMMEDIATE RELEASE
Vancouver, BC – In the intricate landscape of cancer therapeutics, the quest for novel molecular targets and innovative chemical entities continues to be a paramount objective for researchers and drug development professionals. A promising small molecule, CD00509, identified by its CAS number 27430-18-8, has emerged as a potent and specific inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), a critical enzyme in the DNA damage response pathway. This technical guide provides an in-depth overview of the research applications of this compound, detailing its mechanism of action, experimental protocols, and its synergistic potential in combination therapies.
This compound, chemically known as 5-Furfurylidene-2-thiobarbituric acid, has demonstrated significant potential in sensitizing cancer cells to conventional chemotherapeutic agents, particularly Topoisomerase I (Top1) inhibitors like camptothecin.[1][2] Its ability to disrupt the DNA repair machinery in tumor cells opens new avenues for overcoming drug resistance and enhancing the efficacy of existing cancer treatments.
Core Research Applications
The primary application of this compound in a research context lies in its ability to modulate the cellular response to DNA damage. As a Tdp1 inhibitor, it directly interferes with the repair of stalled Top1-DNA cleavage complexes, a common lesion induced by Top1 poisons.[1][3] This mechanism of action makes this compound a valuable tool for:
-
Sensitizing Cancer Cells to Chemotherapy: Studies have shown that this compound preferentially sensitizes breast cancer cell lines, such as MCF-7, to the cytotoxic effects of camptothecin.[1][4] This suggests its potential as an adjuvant therapy to enhance the effectiveness of Top1 inhibitors.
-
Investigating DNA Repair Pathways: this compound serves as a specific chemical probe to elucidate the intricate workings of the Tdp1-mediated DNA repair pathway and its interplay with other repair mechanisms, such as the one orchestrated by Poly(ADP-ribose) Polymerase 1 (PARP1).[1][5]
-
Exploring Synthetic Lethality: The inhibition of Tdp1 in combination with the inhibition of other DNA repair pathways, like PARP1, has been shown to be more detrimental to cancer cells than either treatment alone, highlighting a potential synthetic lethal strategy for cancer therapy.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the biological activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Tdp1 Inhibition) | 0.71 µM | Recombinant human Tdp1 | [6] |
| Effect on Cell Proliferation (in combination with Camptothecin) | 25% greater decrease compared to camptothecin alone | MCF-7 breast cancer cells | [1][2] |
Mechanism of Action: Tdp1 Inhibition
Topoisomerase I is essential for resolving DNA topological stress during replication and transcription. Top1 inhibitors trap the enzyme on the DNA, forming a covalent complex known as the Top1 cleavage complex (Top1cc). If not repaired, these complexes can lead to lethal double-strand breaks. Tdp1 plays a crucial role in the base excision repair (BER) pathway by hydrolyzing the phosphodiester bond between the tyrosine residue of Top1 and the 3'-end of the DNA, thereby removing the stalled enzyme and allowing the repair process to proceed.[1][7]
This compound acts by directly inhibiting the catalytic activity of Tdp1.[6] This inhibition prevents the resolution of Top1cc, leading to an accumulation of DNA damage and ultimately triggering apoptosis in cancer cells.
Signaling Pathways
The inhibition of Tdp1 by this compound has significant implications for cellular signaling pathways, particularly the DNA damage response (DDR). The following diagrams illustrate the key pathways affected.
The interplay between Tdp1 and PARP1 in the repair of Top1-induced DNA damage is a critical area of research. PARP1 is also involved in the DDR and its inhibition can further potentiate the effects of Tdp1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following are representative protocols for key experiments involving this compound.
In Vitro Tdp1 Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Tdp1 using a fluorogenic substrate.
Materials:
-
Recombinant human Tdp1 enzyme
-
Fluorogenic Tdp1 substrate (e.g., a single-stranded oligonucleotide with a 3'-tyrosyl moiety and a 5'-fluorophore and 3'-quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate (final concentration typically in the nanomolar range), and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the recombinant Tdp1 enzyme to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C). The cleavage of the substrate by Tdp1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MCF-7 Cells)
This protocol assesses the effect of this compound on the proliferation of MCF-7 breast cancer cells, both alone and in combination with camptothecin.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
Camptothecin (dissolved in DMSO)
-
96-well clear cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and camptothecin in complete growth medium.
-
Treat the cells with varying concentrations of this compound, camptothecin, or a combination of both. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours, or as per the manufacturer's instructions.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the effect of the treatments on cell proliferation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a novel Tdp1 inhibitor like this compound.
Conclusion and Future Directions
This compound represents a significant tool for both basic and translational cancer research. Its specific inhibition of Tdp1 provides a clear mechanism for enhancing the efficacy of established chemotherapeutic agents. The synergistic potential with PARP inhibitors further underscores its promise in developing novel combination therapies.
Future research should focus on in vivo studies to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Further elucidation of the downstream signaling consequences of Tdp1 inhibition will also be crucial in identifying predictive biomarkers for patient stratification and for designing more effective and personalized cancer treatments. The continued investigation of this compound and other Tdp1 inhibitors holds the key to unlocking new strategies in the fight against cancer.
References
- 1. PARP1–TDP1 coupling for the repair of topoisomerase I–induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. PARP1-TDP1 coupling for the repair of topoisomerase I-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
Understanding the Cell Permeability and Mechanism of Action of CD00509: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD00509 is a notable small molecule inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a critical enzyme in the DNA damage response pathway. Its cell-permeable nature allows it to be a valuable tool for studying the intracellular roles of Tdp1 and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's cell permeability, its mechanism of action, and the experimental approaches used to characterize its effects.
Core Concepts: Cell Permeability and Tdp1 Inhibition
This compound is described as a cell-permeable alkylidene barbiturate analog.[1][2] This intrinsic ability to cross the cell membrane is fundamental to its function as a pharmacological tool and potential therapeutic. Once inside the cell, this compound exerts its biological effects by specifically targeting and inhibiting the enzyme Tdp1.
Tdp1 plays a crucial role in repairing DNA single-strand breaks that arise from the action of topoisomerase I (Top1). Top1 relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Occasionally, these breaks become stalled, forming a covalent complex between Top1 and the 3' end of the DNA, known as a Top1-DNA cleavage complex (Top1cc). Tdp1 resolves these complexes by hydrolyzing the phosphotyrosyl bond, allowing the DNA repair machinery to complete the repair process. By inhibiting Tdp1, this compound prevents the resolution of these Top1cc, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that often have a high replicative rate and rely on specific DNA repair pathways for survival.
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 (Tdp1 inhibition) | 710 nM | In vitro biochemical assay | This value represents the concentration of this compound required to inhibit 50% of Tdp1 enzymatic activity. | [1][2] |
| Effect on Cell Proliferation | Decreased by 25% more than camptothecin alone | MCF-7 (human breast cancer) | This demonstrates the synergistic effect of this compound with the Top1 inhibitor camptothecin. | [3] |
| Effect on Normal Cells | No effect on viability up to 10 µM | Normal mammary epithelial cells | This suggests a degree of selectivity for cancer cells or a therapeutic window. | [1][2] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the inhibition of Tdp1, which disrupts the normal DNA damage repair process. This is particularly relevant in the context of treatment with Top1 inhibitors like camptothecin.
Experimental Protocols
Detailed, step-by-step protocols for assessing the cell permeability of this compound are not explicitly provided in the available literature. However, based on the published research, a general workflow for evaluating the cellular effects of a Tdp1 inhibitor like this compound can be outlined.
General Protocol for Assessing the Cellular Activity of this compound
This protocol describes a typical cell-based assay to determine the ability of this compound to sensitize cancer cells to a Top1 inhibitor.
1. Cell Culture and Seeding:
- Culture MCF-7 human breast cancer cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed cells into 96-well plates at a density that allows for logarithmic growth during the course of the experiment.
2. Compound Treatment:
- Prepare stock solutions of this compound and a Top1 inhibitor (e.g., camptothecin) in a suitable solvent such as DMSO.
- Prepare serial dilutions of this compound and the Top1 inhibitor in cell culture medium.
- Treat the cells with:
- Vehicle control (e.g., DMSO).
- This compound alone at various concentrations.
- Top1 inhibitor alone at various concentrations.
- A combination of this compound and the Top1 inhibitor at various concentrations.
- Incubate the treated cells for a specified period (e.g., 72 hours).
3. Cell Viability/Proliferation Assay:
- After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
- Measure the absorbance or luminescence according to the manufacturer's protocol using a plate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Plot dose-response curves and determine the IC50 values for each compound alone and in combination.
- Analyze the data for synergistic, additive, or antagonistic effects between this compound and the Top1 inhibitor using appropriate software (e.g., CompuSyn).
5. Visualization of DNA Damage (Optional):
- To visualize the increase in DNA damage, cells can be stained for γ-H2AX, a marker for DNA double-strand breaks.
- After treatment, fix and permeabilize the cells.
- Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
- Image the cells using fluorescence microscopy to quantify the number of γ-H2AX foci per cell.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the discovery and initial cellular characterization of a Tdp1 inhibitor like this compound.
Conclusion
This compound is a valuable, cell-permeable tool for investigating the role of Tdp1 in DNA repair and for exploring novel cancer therapeutic strategies. Its ability to penetrate cells and inhibit its intracellular target has been demonstrated through its potentiation of the cytotoxic effects of Top1 inhibitors in cancer cell lines. While specific quantitative data on its membrane permeability are not widely published, its demonstrated cellular activity underscores its utility. The experimental frameworks described herein provide a foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound and other Tdp1 inhibitors. Future studies quantifying the intracellular concentration of this compound would provide a more complete understanding of its pharmacokinetic and pharmacodynamic properties.
References
The Role of CD00509 in Potentiating Topoisomerase I Inhibitor Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topoisomerase I (Top1) inhibitors are a critical class of chemotherapeutic agents used in the treatment of various malignancies. Their efficacy, however, can be limited by cellular DNA repair mechanisms. A key enzyme in this repair process is Tyrosyl-DNA phosphodiesterase 1 (Tdp1), which resolves the stalled Top1-DNA covalent complexes induced by these inhibitors, thereby mitigating their cytotoxic effects. This technical guide delves into the impact of CD00509, a putative Tdp1 inhibitor, on the efficacy of Top1 inhibitors. Through a comprehensive review of the foundational research, we present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This document serves as an in-depth resource for researchers and professionals in drug development seeking to understand and potentially leverage the synergistic relationship between Tdp1 inhibition by compounds like this compound and the therapeutic efficacy of topoisomerase I-targeted cancer therapies.
Introduction
DNA topoisomerase I (Top1) is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[1] A major class of anticancer drugs, including camptothecin and its derivatives, function by trapping the covalent Top1-DNA cleavage complex.[1] This stabilization of the Top1cc (Top1 cleavage complex) leads to the formation of lethal double-strand breaks when the replication machinery collides with these complexes, ultimately inducing apoptosis in rapidly dividing cancer cells.
However, cancer cells can develop resistance to Top1 inhibitors through various mechanisms, one of which involves the DNA repair enzyme Tyrosyl-DNA phosphodiesterase 1 (Tdp1). Tdp1 specifically hydrolyzes the phosphodiester bond between the tyrosine residue of Top1 and the 3' end of the DNA, effectively reversing the action of Top1 inhibitors and promoting cell survival. Consequently, inhibiting Tdp1 presents a promising strategy to enhance the efficacy of Top1-targeting chemotherapies.
This guide focuses on this compound, a small molecule identified as a putative inhibitor of Tdp1. By examining the key preclinical data, we will explore how this compound potentiates the cytotoxic effects of topoisomerase I inhibitors, offering a potential avenue for combination cancer therapy.
Mechanism of Action: Synergistic Cytotoxicity
The primary mechanism by which this compound enhances the efficacy of topoisomerase I inhibitors is through the inhibition of Tdp1-mediated DNA repair. The following logical flow illustrates this synergistic relationship.
References
Exploratory Studies on CD00509 in Different Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD00509 is an investigational small molecule identified as a putative inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). Tdp1 is a critical enzyme in the DNA damage response pathway, responsible for repairing stalled topoisomerase I (Top1)-DNA cleavage complexes. In many cancers, elevated Tdp1 expression is a mechanism of resistance to Top1-inhibiting chemotherapies, such as camptothecin and its derivatives. By inhibiting Tdp1, this compound has been shown to sensitize cancer cells to the cytotoxic effects of these agents, presenting a promising avenue for combination therapies. This technical guide provides a comprehensive overview of the current exploratory studies on this compound, focusing on its mechanism of action, effects on cancer cell lines, and the experimental protocols used for its evaluation.
Data Presentation
Currently, publicly available research on this compound has primarily focused on its role as a sensitizing agent in combination with topoisomerase I inhibitors. As such, there is a notable lack of quantitative data on the single-agent cytotoxicity of this compound across a broad range of cancer cell lines. The primary study on this compound reports its effects in combination therapy, particularly in the MCF-7 breast cancer cell line.
Table 1: Summary of this compound Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Compound(s) | Observed Effect | Quantitative Data | Citation |
| MCF-7 | Breast Cancer | This compound + Camptothecin | Preferentially sensitized MCF-7 cells to camptothecin. | Decreased cell proliferation by an additional 25% compared to camptothecin alone. | [1] |
| MCF-7 | Breast Cancer | This compound + PARP-1 Inhibitor | Combined inhibition was more detrimental to MCF-7 cells than either treatment alone. | Not specified. | [1] |
| Wild-type Murine Embryonic Fibroblasts (MEFs) | N/A | This compound + Camptothecin | Increased sensitivity to camptothecin to a degree comparable to that of Tdp1(-/-) MEFs. | Not specified. | [1] |
Note: The lack of extensive single-agent IC50 data for this compound is a current limitation in the publicly available literature.
Mechanism of Action and Signaling Pathway
This compound's mechanism of action is centered on the inhibition of Tdp1. Tdp1 plays a crucial role in the Base Excision Repair (BER) pathway, specifically in resolving the covalent complexes formed between Top1 and DNA during DNA replication and transcription.
The Tdp1-Mediated DNA Repair Pathway and its Inhibition by this compound
Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. In this process, Top1 becomes covalently linked to the 3'-end of the DNA break via a phosphotyrosyl bond. While this is a normal part of its catalytic cycle, certain DNA lesions or the presence of Top1 inhibitors like camptothecin can trap this complex, leading to stalled replication forks, double-strand breaks, and ultimately, cell death.
Tdp1 resolves this by hydrolyzing the phosphotyrosyl bond, releasing Top1 from the DNA and allowing the repair process to continue. By inhibiting Tdp1, this compound prevents the repair of these Top1-DNA complexes, leading to an accumulation of DNA damage and enhancing the efficacy of Top1 inhibitors. This synthetic lethal interaction is particularly relevant in cancers with high Tdp1 expression. Furthermore, studies have shown a synergistic effect when Tdp1 inhibition is combined with the inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1), another key enzyme in DNA repair.[1]
References
Methodological & Application
Application Notes and Protocols for CD00509 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD00509 is a cell-permeable alkylidene barbiturate analog that functions as a potent and specific inhibitor of tyrosyl-DNA phosphodiesterase 1 (Tdp1). Tdp1 is a critical enzyme in the DNA damage response pathway, responsible for repairing stalled topoisomerase I (Top1)-DNA complexes. By inhibiting Tdp1, this compound enhances the cytotoxic effects of Top1 inhibitors, such as camptothecin, making it a promising candidate for combination cancer therapy. These application notes provide detailed protocols for the solubilization and use of this compound in cell culture, with a focus on its synergistic effects with camptothecin in breast cancer cell lines like MCF-7.
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Reference |
| Molecular Weight | 222.22 g/mol | N/A |
| Appearance | Yellow powder | N/A |
| Solubility | ≥20 mg/mL in DMSO | [1] |
| Storage | Store powder at 2-8°C. Protect from light. | N/A |
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| Primary Target | Tyrosyl-DNA phosphodiesterase 1 (Tdp1) | N/A | N/A |
| IC₅₀ for Tdp1 Inhibition | 710 nM | N/A | N/A |
| Effect on Normal Cells | No significant effect on viability up to 10 µM | Normal mammary epithelial cells | N/A |
| Synergistic Partner | Camptothecin, PARP-1 inhibitors (e.g., Rucaparib) | MCF-7 | [2] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Tdp1-mediated DNA repair pathway. Topoisomerase I (Top1) can become trapped on DNA, forming a covalent complex that leads to DNA single-strand breaks. Tdp1 resolves this by hydrolyzing the bond between the tyrosine residue of Top1 and the 3' end of the DNA. Inhibition of Tdp1 by this compound prevents this repair, leading to an accumulation of DNA damage and subsequent cell death, especially in the presence of Top1 inhibitors like camptothecin.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the amount of DMSO required to dissolve the this compound powder to a final concentration of 10 mM. The molecular weight of this compound is 222.22 g/mol .
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.22 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments (e.g., 10-50 µL).
-
Store the aliquots at -20°C. Stock solutions are stable for up to 3 months. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration.
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
It is recommended to perform serial dilutions for lower concentrations to ensure accuracy.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Cell Viability Assay (MTT) to Assess Synergy with Camptothecin
This protocol outlines a method to evaluate the synergistic cytotoxic effect of this compound and camptothecin on MCF-7 breast cancer cells using an MTT assay.
Materials:
-
MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions
-
Camptothecin stock and working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and camptothecin in complete culture medium. Suggested concentration ranges to test for synergy, based on known IC₅₀ values, are:
-
This compound: 0.1 µM to 10 µM
-
Camptothecin: 10 nM to 1 µM[3]
-
-
Remove the medium from the wells and add 100 µL of the drug solutions, either individually or in combination.
-
Include the following controls:
-
Untreated cells (medium only)
-
Vehicle control (medium with the highest concentration of DMSO used)
-
This compound alone at various concentrations
-
Camptothecin alone at various concentrations
-
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ values for each compound alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). A combination of this compound with camptothecin has been shown to decrease cell proliferation by 25% more than camptothecin alone[2].
-
References
- 1. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the cytotoxic effect of camptothecin solid lipid nanoparticles on MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In Vitro Assays Using CD00509
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD00509 is a cell-permeable alkylidene barbiturate analog identified as a potent and specific inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). Tdp1 is a critical enzyme in the DNA damage response pathway, responsible for repairing stalled Topoisomerase I (Top1)-DNA cleavage complexes[1][2]. Inhibition of Tdp1 can potentiate the effects of Top1-targeting chemotherapeutic agents, such as camptothecin, making this compound a compound of significant interest for cancer research and drug development[1][2][3]. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound against Tdp1 has been quantified, and its effects on cancer cell lines have been observed. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line / Assay Condition | Source |
| IC₅₀ | 710 nM | Biochemical assay with Tdp1 | |
| Cell Proliferation | Decreased by an additional 25% | MCF-7 cells treated with this compound in combination with camptothecin compared to camptothecin alone. | [1][2] |
| DNA Damage | Increased γ-H2AX foci | MCF-7 cells |
Signaling Pathway
The following diagram illustrates the role of Tdp1 in the repair of Topoisomerase I (Top1)-induced DNA damage and the interplay with PARP1. This compound inhibits Tdp1, thereby preventing the resolution of the Top1-DNA complex and leading to the accumulation of DNA single-strand breaks.
Experimental Protocols
Biochemical Tdp1 Inhibition Assay (Fluorescence-Based)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound on recombinant human Tdp1 enzyme. It is based on a fluorescence resonance energy transfer (FRET) biosensor.
Materials:
-
Recombinant human Tdp1 protein
-
Tdp1 biosensor: 5'-(5,6 FAM)-aac gtc agg gtc ttc c-(BHQ1)-3' (Integrated DNA Technologies)[4]
-
Tdp1 assay buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 7 mM β-mercaptoethanol[4]
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in Tdp1 assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the Tdp1 biosensor to each well to a final concentration of 50 nM.
-
Initiate the reaction by adding recombinant Tdp1 to each well to a final concentration of 3 nM. The final reaction volume should be 200 µL[4].
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a plate reader with excitation/emission wavelengths appropriate for FAM (e.g., 485/520 nm).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Proliferation Assay in MCF-7 Cells
This protocol describes how to assess the effect of this compound on the proliferation of the MCF-7 breast cancer cell line, particularly in combination with the Top1 inhibitor camptothecin.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
Camptothecin (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader (absorbance or fluorescence/luminescence)
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and a fixed concentration of camptothecin (e.g., at its IC₂₀) in complete growth medium. Also, prepare dilutions of each compound alone and a vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence/luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of the compounds to determine the effect on cell proliferation and assess any synergistic effects.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and validating Tdp1 inhibitors like this compound.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Combining 4-Arylcoumarin and Monoterpenoid Moieties as Components of Complex Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CD00509 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD00509 is a potent and specific cell-permeable inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), a key enzyme in the DNA damage response pathway. Tdp1 resolves stalled Topoisomerase I (Top1)-DNA cleavage complexes, and its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells. In the context of MCF-7 breast cancer cells, this compound has been shown to enhance the cytotoxic effects of Top1 inhibitors like camptothecin, increase DNA breaks, and reduce cell proliferation. Notably, it exhibits selectivity for cancer cells, with minimal impact on the viability of normal mammary epithelial cells at concentrations up to 10 µM. This document provides detailed application notes and experimental protocols for the use of this compound with MCF-7 cells.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of Tdp1. This enzyme is crucial for repairing DNA single-strand breaks that can arise during DNA replication and transcription, particularly those involving a tyrosyl-DNA phosphodiesterase linkage, such as the covalent complexes formed by Topoisomerase I. By blocking Tdp1, this compound prevents the repair of these lesions, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This mechanism is particularly effective when combined with agents that induce Top1-DNA complexes, such as camptothecin, creating a synergistic anti-cancer effect.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in relation to its activity and effects on MCF-7 cells.
| Parameter | Value | Cell Line | Notes |
| Tdp1 Inhibition IC50 | 710 nM | - | In vitro enzymatic assay. |
| Effective Concentration for DNA Damage | 30 µM | MCF-7 | Increased γ-H2AX foci after 1-2 hours of treatment. |
| Toxicity in Normal Cells | No effect up to 10 µM | Normal Mammary Epithelial Cells | Provides a potential therapeutic window. |
Experimental Protocols
Cell Culture
MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Preparation of this compound Stock Solution
This compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in the complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete DMEM medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan product is visible.
-
Solubilization: If using MTT, carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. If using XTT, this step is not necessary.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound in MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete DMEM medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2-5 x 10⁵ cells per well. After 24 hours, treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, and 25 µM) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Western Blotting for DNA Damage and Apoptosis Markers
This protocol allows for the detection of key proteins involved in the DNA damage response and apoptosis pathways following this compound treatment.
Materials:
-
MCF-7 cells
-
Complete DMEM medium
-
This compound
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed and treat MCF-7 cells with desired concentrations of this compound (e.g., 10 µM, 20 µM, 30 µM) for various time points (e.g., 2, 6, 24 hours). After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced DNA damage and apoptosis.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for determining the IC50 of this compound in MCF-7 cells.
Synergistic Inhibition of Cancer Cell Proliferation: Application Notes for the Combined Use of CD00509 and Camptothecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combined use of CD00509, a putative inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), and Camptothecin, a well-characterized Topoisomerase I (Top1) inhibitor. The combination of these two agents represents a promising strategy in cancer therapy, leveraging a synthetic lethality approach to enhance cytotoxic effects in cancer cells. Camptothecin induces DNA damage by trapping Top1-DNA cleavage complexes, while this compound is believed to inhibit the Tdp1-mediated repair of these lesions, leading to an accumulation of DNA damage and subsequent cell death. These notes are intended to guide researchers in designing and executing experiments to explore this synergistic interaction.
Mechanism of Action and Synergy
Camptothecin and its derivatives are potent anticancer agents that bind to the covalent complex formed between Topoisomerase I and DNA. This binding stabilizes the complex, preventing the re-ligation of the single-strand breaks created by Top1 to relieve torsional stress during DNA replication and transcription. The collision of the replication fork with these stabilized Top1-DNA complexes leads to the formation of double-strand DNA breaks, which, if left unrepaired, trigger apoptosis.
Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) is a key DNA repair enzyme that plays a crucial role in removing stalled Top1-DNA adducts. It hydrolyzes the phosphodiester bond between the tyrosine residue of Top1 and the 3'-end of the DNA, thereby resolving the lesion and allowing downstream repair processes to restore DNA integrity.
This compound is a small molecule identified as a putative inhibitor of Tdp1. By inhibiting Tdp1, this compound is expected to prevent the repair of Camptothecin-induced Top1-DNA complexes. This leads to a synergistic enhancement of DNA damage, overwhelming the cell's repair capacity and promoting apoptosis. This targeted inhibition of a specific DNA repair pathway in combination with a DNA-damaging agent is a classic example of synthetic lethality.
Data Presentation
The following table summarizes the quantitative data on the synergistic effect of combining this compound and Camptothecin in the MCF-7 breast cancer cell line.
| Cell Line | Treatment | Endpoint | Result | Reference |
| MCF-7 | Camptothecin + this compound | Cell Proliferation | 25% greater decrease in cell proliferation compared to Camptothecin alone.[1] | Dean, R.A., et al. (2014) |
Experimental Protocols
Protocol 1: In Vitro Tdp1 Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against the Tdp1 enzyme. It is based on a fluorogenic assay that measures the cleavage of a DNA substrate.
Materials:
-
Recombinant human Tdp1 enzyme
-
Tdp1 assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)
-
Fluorogenic Tdp1 substrate (e.g., a single-stranded DNA oligonucleotide with a 3'-tyrosyl adduct and a fluorophore-quencher pair)
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Tdp1 assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 20 µL of recombinant human Tdp1 enzyme (e.g., at a final concentration of 0.5 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorogenic Tdp1 substrate (e.g., at a final concentration of 100 nM).
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for a FAM fluorophore) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction rates from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Proliferation Assay for Synergy Assessment
This protocol details the methodology to assess the synergistic effect of this compound and Camptothecin on the proliferation of cancer cells, such as the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells (or other cancer cell lines of interest)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
Camptothecin (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or a resazurin-based reagent like AlamarBlue)
-
Plate reader (for absorbance or fluorescence measurement)
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a dose-response matrix of this compound and Camptothecin. This should include each compound alone at various concentrations and combinations of both compounds at fixed or variable ratios.
-
Add 100 µL of the drug solutions to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-treated control wells.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, assess cell viability using a cell proliferation reagent according to the manufacturer's instructions. For example, if using an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan crystals with 150 µL of DMSO and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Analyze the data for synergy using a suitable method, such as the combination index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergy.
Visualizations
Signaling Pathway of Combined this compound and Camptothecin Action
Caption: Synergistic mechanism of Camptothecin and this compound.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing drug synergy in cell culture.
References
Application Notes and Protocols for CD00509: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides essential information and protocols regarding the stability and storage of the Tdp1 inhibitor, CD00509. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Compound Information
| Parameter | Value |
| IUPAC Name | 5-(furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
| Molecular Formula | C₉H₆N₂O₃S |
| Appearance | Yellow powder |
| Solubility | Soluble in DMSO |
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its stability and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | 2°C to 8°C | Long-term | Protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months[1][2] | Aliquot to avoid repeated freeze-thaw cycles. |
Note: While this compound is shipped at ambient temperature, it is recommended to store it under the specified conditions upon receipt. Short excursions to warmer temperatures are not expected to significantly impact the product's efficacy[1][2].
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C.
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photostability: Exposure to light (ICH Q1B guidelines) for a specified duration.
Procedure:
-
Prepare solutions of this compound in an appropriate solvent (e.g., DMSO, followed by dilution in an aqueous buffer).
-
Expose the solutions and solid compound to the stress conditions outlined above.
-
At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
-
Quantify the amount of this compound remaining and the percentage of degradation.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound Stability Testing.
Logical Relationship for Storage and Handling
This diagram outlines the key considerations for the proper storage and handling of this compound.
Caption: this compound Storage and Handling Guidelines.
References
Application Note and Protocol for Assessing DNA Damage with CD00509
Introduction
CD00509 is a cell-permeable alkylidene barbiturate analog that functions as a potent and specific inhibitor of tyrosyl-DNA phosphodiesterase 1 (Tdp1) with an IC50 of 710 nM.[1] Tdp1 is a critical enzyme in the DNA damage response (DDR) pathway, responsible for repairing stalled topoisomerase I-DNA complexes.[2] By inhibiting Tdp1, this compound can enhance the cytotoxic effects of topoisomerase I inhibitors, such as camptothecin, leading to an accumulation of DNA damage and a reduction in cell proliferation, particularly in cancer cells.[1][2] This application note provides detailed protocols for assessing the DNA damage induced by this compound, often in combination with other agents, using γ-H2AX immunofluorescence staining and the Comet assay.
Mechanism of Action
Topoisomerase I (Top1) is an enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecin and its analogs stabilize the covalent Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand. Tdp1 resolves these trapped complexes by hydrolyzing the phosphodiester bond between the tyrosine of Top1 and the 3' end of the DNA. Inhibition of Tdp1 by this compound prevents this repair, leading to the accumulation of Top1-DNA complexes. These stalled complexes can then be converted into DNA double-strand breaks (DSBs) during DNA replication, triggering a robust DNA damage response.
Caption: Mechanism of this compound-enhanced DNA damage.
Quantitative Data Summary
The following table provides recommended concentration ranges for in vitro studies using this compound. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell line and experimental conditions.
| Compound | Target | IC50 | Recommended Concentration Range (in vitro) | Cell Line Example |
| This compound | Tdp1 | 710 nM[1] | 1 - 10 µM | MCF-7[2] |
| Camptothecin | Topoisomerase I | Varies by cell line | 1 - 10 µM | MCF-7[2] |
Protocol 1: γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This protocol details the detection of DNA double-strand breaks (DSBs) through the immunofluorescent staining of phosphorylated histone H2AX (γ-H2AX), a well-established biomarker for DSBs.[3]
Experimental Workflow
Caption: Workflow for γ-H2AX immunofluorescence staining.
Materials
-
Cells (e.g., MCF-7)
-
Glass coverslips (22x22 mm)
-
6-well plates
-
This compound (Tdp1 Inhibitor)
-
Camptothecin (Topoisomerase I Inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium (e.g., Vectashield)
-
Microscope slides
Procedure
-
Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 60-70% confluency at the time of treatment. Allow cells to attach overnight.
-
Treatment:
-
Prepare working solutions of this compound and Camptothecin in cell culture medium.
-
Aspirate the old medium and add the treatment medium to the cells. Include appropriate controls (e.g., vehicle control, this compound alone, Camptothecin alone).
-
Incubate for the desired time (e.g., 2-24 hours).
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 1 mL of 4% PFA to each well and incubating for 10-15 minutes at room temperature.[4]
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize by adding 1 mL of 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.[5]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by adding 1 mL of Blocking Buffer (1% BSA in PBS) and incubating for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γ-H2AX antibody in Blocking Buffer according to the manufacturer's recommendation (e.g., 1:800).
-
Add 100 µL of the diluted antibody solution to each coverslip.
-
Incubate for 1 hour at 37°C or overnight at 4°C in a humidified chamber.[4]
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:200).
-
Add 100 µL of the diluted secondary antibody to each coverslip.
-
Incubate for 1 hour at 37°C in a dark, humidified chamber.[4]
-
-
Counterstaining:
-
Wash the coverslips three times with PBS.
-
Stain the nuclei by adding 100 µL of DAPI solution (e.g., 0.1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.[4]
-
-
Mounting:
-
Wash the coverslips three times with PBS.
-
Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γ-H2AX (e.g., green) channels.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
Protocol 2: Alkaline Comet Assay for Single- and Double-Strand DNA Breaks
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[6][7] Under alkaline conditions, it can detect both single- and double-strand breaks. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Materials
-
Treated cells in suspension
-
CometSlides™ or pre-coated microscope slides
-
Low Melting Point Agarose (LMAgarose)
-
PBS (Ca2+ and Mg2+ free)
-
Lysis Solution (chilled)
-
Alkaline Unwinding Solution (chilled, freshly made: NaOH, EDTA, pH > 13)
-
Electrophoresis Buffer (same as unwinding solution)
-
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green or Ethidium Bromide)
-
Horizontal electrophoresis apparatus
-
Fluorescence microscope
Procedure
-
Cell Preparation:
-
Treat cells with this compound and/or Camptothecin as described in Protocol 1.
-
Harvest the cells and resuspend them in ice-cold PBS (Ca2+ and Mg2+ free) at a concentration of approximately 1 x 10^5 cells/mL.[6]
-
-
Embedding Cells in Agarose:
-
Melt LMAgarose and maintain it at 37°C.
-
Combine 30 µL of the cell suspension with 250 µL of molten LMAgarose (at 37°C).[6]
-
Immediately pipette 50-75 µL of the cell/agarose mixture onto a CometSlide™. Spread evenly.
-
Place the slide flat on a cold surface (4°C) for 10 minutes to solidify the agarose.[6]
-
-
Cell Lysis:
-
Immerse the slides in chilled Lysis Solution.
-
Incubate for 60-120 minutes at 4°C in the dark.[6] This step removes cell membranes and histones, leaving behind nucleoids.
-
-
Alkaline Unwinding:
-
Electrophoresis:
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times for 5 minutes each with Neutralization Buffer.
-
Stain the DNA by adding a few drops of a diluted DNA stain (e.g., SYBR® Green) for 5-10 minutes in the dark.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Use specialized software to quantify the extent of DNA damage. Common parameters include "% DNA in the tail" and "tail moment."
-
Troubleshooting
-
High Background in γ-H2AX Staining: Increase the number and duration of washing steps. Ensure the blocking step is sufficient.[4]
-
No Comet Tails: Ensure the pH of the alkaline solution is >13. Check electrophoresis conditions (voltage, time).
-
"Hedgehog" Comets (extensive damage): The concentration of the damaging agent may be too high, causing apoptosis/necrosis. Reduce the concentration or treatment time.
Conclusion
The protocols described provide robust methods for assessing the DNA-damaging effects of the Tdp1 inhibitor this compound. The γ-H2AX assay offers specific detection of double-strand breaks, while the Comet assay provides a broader measure of DNA strand breaks. Together, these assays can effectively characterize the genotoxic potential of this compound, particularly its ability to synergize with other chemotherapeutic agents like camptothecin, for researchers in oncology and drug development.
References
- 1. Tdp1 Inhibitor, this compound | 27430-18-8 [sigmaaldrich.com]
- 2. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crpr-su.se [crpr-su.se]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
Application Notes: CD00509 in High-Throughput Screening for Tdp1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD00509 is a potent and specific inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), a critical enzyme in the DNA damage response pathway.[1] Tdp1 resolves stalled Topoisomerase I (Top1)-DNA covalent complexes, which are induced by endogenous DNA damage or by Top1-targeting chemotherapeutic agents like camptothecin.[2] Inhibition of Tdp1 has emerged as a promising therapeutic strategy to enhance the efficacy of Top1 poisons in cancer treatment. High-throughput screening (HTS) assays are essential for identifying and characterizing novel Tdp1 inhibitors like this compound. These application notes provide detailed protocols and data presentation guidelines for the use of this compound in HTS campaigns.
Mechanism of Action
This compound acts as a Tdp1 inhibitor, likely by competing with the DNA substrate for binding to the enzyme's active site. By inhibiting Tdp1, this compound prevents the repair of Top1-DNA adducts, leading to the accumulation of DNA double-strand breaks upon replication fork collision. This accumulation of DNA damage triggers cell cycle arrest and apoptosis, particularly in cancer cells that often have deficiencies in other DNA repair pathways. This mechanism of "synthetic lethality" makes Tdp1 inhibitors like this compound highly valuable in combination therapies.
Data Presentation
Quantitative data from high-throughput screening and subsequent validation assays for this compound are summarized below.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 0.71 µM | In vitro Tdp1 inhibition assay | [1] |
| Effect on Cell Proliferation | Decreased cell proliferation by 25% more than camptothecin alone | MCF-7 breast cancer cells, in combination with camptothecin | [2] |
| Sensitization to Camptothecin | Preferentially sensitized MCF-7 cells to camptothecin | MCF-7 breast cancer cells vs. control human mammary epithelial cells | [2] |
| Effect on DNA Damage | Increased γ-H2AX Foci and DNA breaks | CPT-treated MCF-7 Cells (30 µM this compound for 1-2 h) | [1] |
| Apoptosis Induction | Significantly increased caspase-3/7 activation | MCF-7 cells, co-treatment with Camptothecin or Rucaparib (10 µM this compound) | [1] |
Signaling Pathway
The following diagram illustrates the central role of Tdp1 in the DNA damage repair pathway and the mechanism of its inhibition by compounds like this compound.
Experimental Protocols
High-Throughput Screening (HTS) for Tdp1 Inhibitors (Representative Protocol)
This protocol describes a fluorescence-based assay suitable for high-throughput screening to identify inhibitors of Tdp1. While the specific assay used to discover this compound is not detailed in the primary literature, this protocol is representative of methods used for this purpose.
1. Principle:
The assay measures the ability of Tdp1 to cleave a fluorogenic substrate, which consists of a short oligonucleotide with a 3'-tyrosyl moiety and a quenched fluorophore. Upon cleavage by Tdp1, the fluorophore is released, resulting in an increase in fluorescence intensity. Inhibitors of Tdp1 will prevent this cleavage, leading to a lower fluorescence signal.
2. Materials:
-
Recombinant human Tdp1 enzyme
-
Fluorogenic Tdp1 substrate (e.g., 5'-(6-FAM)-GATCTAAAAGACTT-pY-3', where pY is phosphotyrosine)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.01% Tween-20, 100 µg/mL BSA
-
This compound (or other test compounds) dissolved in DMSO
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader
3. HTS Workflow:
4. Detailed Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of test compounds (including this compound as a positive control) and DMSO (negative control) to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of Tdp1 enzyme solution (e.g., 2 nM final concentration) in assay buffer to all wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 5 µL of the fluorogenic Tdp1 substrate (e.g., 100 nM final concentration) in assay buffer to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: Calculate the percentage of Tdp1 inhibition for each compound using the following formula:
% Inhibition = 100 x (1 - [(Signalcompound - Signalmin) / (Signalmax - Signalmin)])
Where:
-
Signalcompound is the fluorescence signal in the presence of the test compound.
-
Signalmin is the average signal of the negative control (DMSO).
-
Signalmax is the average signal of a control without enzyme (or with a potent inhibitor).
-
Cell-Based Assay for Tdp1 Inhibition
This protocol describes a cell-based assay to validate the activity of putative Tdp1 inhibitors identified in a primary screen.
1. Principle:
This assay measures the ability of a Tdp1 inhibitor to sensitize cancer cells to a Top1 poison, such as camptothecin. Inhibition of Tdp1 will lead to increased DNA damage and reduced cell viability in the presence of camptothecin.
2. Materials:
-
MCF-7 breast cancer cell line
-
Control human mammary epithelial cells (optional)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
Camptothecin (CPT)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well, clear-bottom, black-walled cell culture plates
-
Luminometer
3. Experimental Workflow:
4. Detailed Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Overnight Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound and camptothecin. Treat the cells with:
-
Vehicle (DMSO)
-
This compound alone
-
Camptothecin alone
-
A combination of this compound and camptothecin
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Room Temperature Incubation: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control to determine the percentage of cell viability. Plot dose-response curves to determine IC50 values and assess the synergistic effect of this compound and camptothecin.
Conclusion
This compound is a valuable tool compound for studying the role of Tdp1 in DNA repair and for validating high-throughput screening assays aimed at discovering novel Tdp1 inhibitors. The provided protocols offer robust methods for identifying and characterizing compounds that target this important enzyme, with the ultimate goal of developing more effective cancer therapies.
References
Application Notes and Protocols for CD00509 in Inducing Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic lethality arises when the simultaneous loss of two genes or protein functions leads to cell death, while the loss of either one alone is viable. This approach has emerged as a promising strategy in cancer therapy, particularly for targeting tumors with specific DNA repair deficiencies. CD00509 is a putative inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), a key enzyme in the DNA repair pathway responsible for resolving stalled Topoisomerase I (Top1)-DNA complexes. In cancer cells with pre-existing defects in other DNA repair pathways (e.g., BRCA mutations), inhibition of TDP1 by this compound can induce synthetic lethality, especially when combined with Top1 inhibitors like camptothecin. These notes provide an overview of the mechanism, experimental protocols, and data related to the application of this compound in cancer research.
Mechanism of Action: Inducing Synthetic Lethality
Topoisomerase I (Top1) is essential for relieving DNA supercoiling during replication and transcription. It introduces transient single-strand breaks, forming a covalent intermediate known as the Top1 cleavage complex (Top1cc). Top1 inhibitors, such as camptothecin, stabilize this complex, leading to DNA strand breaks and cell death.
TDP1 plays a crucial role in repairing these Top1cc-induced DNA lesions by hydrolyzing the bond between the tyrosine of Top1 and the 3'-phosphate of the DNA.[1] In cancer cells with compromised DNA repair pathways, the inhibition of TDP1 by this compound creates a synthetic lethal scenario. The cells become highly dependent on TDP1 for survival, and its inhibition leads to an accumulation of unrepaired DNA damage, ultimately triggering apoptosis.
Furthermore, Poly (ADP-ribose) polymerase 1 (PARP1) collaborates with TDP1 in the repair of DNA single-strand breaks.[1] Therefore, the combined inhibition of TDP1 and PARP1 can be more detrimental to cancer cells than either treatment alone, offering a potential combination therapy strategy.[1]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound and the concept of synthetic lethality.
Table 1: Effect of this compound on Camptothecin Sensitivity
| Cell Type | Treatment | Camptothecin Sensitivity | Reference |
| Wild-type Murine Embryonic Fibroblasts (MEFs) | None | Normal | [1] |
| Tdp1-/- MEFs | None | Increased | [1] |
| Wild-type MEFs | This compound | Increased (comparable to Tdp1-/- MEFs) | [1] |
Table 2: Effect of this compound in Combination with Camptothecin on Cancer Cell Proliferation
| Cell Line | Treatment | Effect on Cell Proliferation | Reference |
| MCF-7 (Breast Cancer) | Camptothecin alone | Inhibition of proliferation | [1] |
| MCF-7 (Breast Cancer) | Camptothecin + this compound | 25% greater decrease in proliferation compared to camptothecin alone | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the TDP1-mediated DNA repair pathway and a general experimental workflow for evaluating this compound.
References
Application Notes and Protocols for the Synergistic Investigation of CD00509 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, exploiting the concept of synthetic lethality has emerged as a promising strategy. This approach targets genetic vulnerabilities in cancer cells, leading to their selective demise while sparing normal, healthy cells. One such vulnerability lies within the DNA damage response (DDR) pathways. Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical success in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]
This document outlines experimental designs and detailed protocols for investigating the synergistic anti-cancer effects of CD00509, a putative inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), in combination with a PARP inhibitor. Tdp1 is a key enzyme involved in the repair of DNA lesions created by topoisomerase I (Top1) inhibitors.[2][3][4][5] Preclinical evidence suggests that the dual inhibition of Tdp1 and PARP can lead to a potent synergistic anti-tumor effect, offering a novel therapeutic strategy for various cancers.[2][3][4][5]
Mechanism of Synergistic Action: Tdp1 and PARP Inhibition
DNA topoisomerase I (Top1) is essential for relieving torsional stress in DNA during replication and transcription. However, its activity can lead to the formation of Top1 cleavage complexes (Top1cc), which are transient covalent intermediates. Certain anti-cancer drugs, known as Top1 poisons, stabilize these complexes, leading to DNA single-strand breaks (SSBs) and subsequent double-strand breaks (DSBs) during DNA replication, ultimately triggering cell death.
Two critical players in the repair of these Top1cc-induced DNA lesions are Tdp1 and PARP1.[2][3][4] Tdp1 directly hydrolyzes the bond between Top1 and the DNA, excising the trapped enzyme.[2][3] PARP1 acts as a DNA damage sensor, binding to SSBs and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains. This PARylation process recruits other DNA repair factors, including Tdp1, to the site of damage.[2][3] In fact, PARP1 directly interacts with and PARylates Tdp1, which enhances the recruitment and stabilization of Tdp1 at the DNA damage site.[2][3]
The synergistic effect of co-inhibiting Tdp1 with a PARP inhibitor stems from the disruption of two interconnected repair pathways for Top1cc. Inhibition of Tdp1 by this compound prevents the direct excision of the trapped Top1. Simultaneously, inhibition of PARP not only hampers the recruitment of remaining Tdp1 and other repair proteins but also leads to the trapping of PARP on the DNA, further obstructing DNA repair and replication. This dual blockade results in an accumulation of unrepaired DNA lesions, leading to genomic instability and enhanced cancer cell death.
Figure 1: Tdp1-PARP1 signaling in DNA repair and points of inhibition.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data illustrating the synergistic effects of this compound and a PARP inhibitor (e.g., Olaparib) on the human breast cancer cell line, MCF-7. This data is intended for illustrative purposes to guide experimental design and data analysis.
Table 1: Cell Viability (MTT Assay) of MCF-7 Cells Treated with this compound and Olaparib for 72 hours.
| This compound (µM) | Olaparib (µM) | % Cell Viability (Mean ± SD) |
| 0 | 0 | 100 ± 4.5 |
| 10 | 0 | 85 ± 5.1 |
| 25 | 0 | 68 ± 6.2 |
| 50 | 0 | 52 ± 4.8 |
| 0 | 5 | 90 ± 4.9 |
| 0 | 10 | 75 ± 5.5 |
| 0 | 20 | 60 ± 6.1 |
| 10 | 5 | 65 ± 5.3 |
| 25 | 10 | 35 ± 4.7 |
| 50 | 20 | 15 ± 3.9 |
Table 2: Apoptosis (Annexin V Assay) in MCF-7 Cells after 48-hour Treatment.
| Treatment | % Apoptotic Cells (Mean ± SD) |
| Control (Vehicle) | 5 ± 1.2 |
| This compound (25 µM) | 15 ± 2.1 |
| Olaparib (10 µM) | 20 ± 2.5 |
| This compound (25 µM) + Olaparib (10 µM) | 55 ± 4.3 |
Table 3: Relative PARP Activity in MCF-7 Cell Lysates after 24-hour Treatment.
| Treatment | Relative PARP Activity (%) (Mean ± SD) |
| Control (Vehicle) | 100 ± 7.2 |
| This compound (25 µM) | 95 ± 6.8 |
| Olaparib (10 µM) | 15 ± 3.4 |
| This compound (25 µM) + Olaparib (10 µM) | 12 ± 2.9 |
Table 4: Quantification of DNA Damage (γ-H2AX Foci) in MCF-7 Cells after 24-hour Treatment.
| Treatment | Average γ-H2AX Foci per Cell (Mean ± SD) |
| Control (Vehicle) | 2 ± 0.8 |
| This compound (25 µM) | 8 ± 1.5 |
| Olaparib (10 µM) | 15 ± 2.3 |
| This compound (25 µM) + Olaparib (10 µM) | 45 ± 5.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
PARP inhibitor (e.g., Olaparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations) to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP1–TDP1 coupling for the repair of topoisomerase I–induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Measuring Apoptosis in CD00509 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD00509 has been identified as a putative inhibitor of tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in the repair of DNA damage caused by topoisomerase I inhibitors.[1] Inhibition of Tdp1 by this compound has been shown to sensitize cancer cells, such as the MCF-7 breast cancer cell line, to the effects of camptothecin, leading to a significant decrease in cell proliferation.[1] While the synergistic effect of this compound with DNA-damaging agents is established, its intrinsic ability to induce apoptosis and the underlying molecular mechanisms are areas of active investigation. These application notes provide a comprehensive guide to measuring apoptosis in cells treated with this compound, both as a standalone agent and in combination with other therapeutic compounds. The following protocols and methodologies are designed to enable researchers to quantify apoptotic events and elucidate the signaling pathways involved.
Key Experimental Approaches to Measure Apoptosis
Several robust methods can be employed to detect and quantify apoptosis. The choice of assay depends on the specific stage of apoptosis being investigated and the experimental question. A multi-parametric approach, utilizing a combination of the assays described below, is recommended for a thorough assessment of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Detects early and late-stage apoptosis by identifying the externalization of phosphatidylserine (PS) and loss of membrane integrity.[2][3]
-
Caspase Activity Assays: Measures the activity of key executioner caspases, such as caspase-3, which are central to the apoptotic cascade.[4][5][6]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.[7][8][9]
-
Western Blotting: Analyzes the expression and cleavage of key apoptosis-related proteins, providing insights into the specific signaling pathways activated.[10][11][12]
Experimental Workflow for Assessing this compound-Induced Apoptosis
The following diagram outlines a general workflow for investigating the apoptotic effects of this compound.
Data Presentation: Quantifying Apoptosis
Summarizing quantitative data in a structured format is crucial for comparison and interpretation.
Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 85.6 ± 3.4 | 10.1 ± 1.2 | 4.3 ± 0.8 |
| This compound | 25 | 70.3 ± 4.5 | 22.8 ± 2.3 | 6.9 ± 1.1 |
| Camptothecin | 1 | 65.1 ± 5.2 | 28.5 ± 3.1 | 6.4 ± 0.9 |
| This compound + Camptothecin | 10 + 1 | 45.7 ± 6.1 | 45.2 ± 4.5 | 9.1 ± 1.5 |
Table 2: Caspase-3 Activity
| Treatment Group | Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Vehicle) |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | 10 | 2.5 ± 0.3 |
| This compound | 25 | 4.8 ± 0.6 |
| Staurosporine (Positive Control) | 1 | 8.2 ± 0.9 |
Table 3: Western Blot Analysis of Apoptotic Markers
| Treatment Group | Relative Expression of Cleaved Caspase-3 (Normalized to β-actin) | Relative Expression of Cleaved PARP (Normalized to β-actin) | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.0 | 1.0 | 0.8 |
| This compound (25 µM) | 3.7 | 4.1 | 2.5 |
| Camptothecin (1 µM) | 5.2 | 5.8 | 3.1 |
| This compound + Camptothecin | 9.8 | 10.5 | 5.6 |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic or necrotic cells.[3][13]
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine or camptothecin) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[2] For suspension cells, collect them directly.
-
Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[14]
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Viable cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells
-
-
Protocol 2: Colorimetric Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[4][15]
Materials:
-
This compound
-
Cell line of interest
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Treat cells with this compound as described in Protocol 1.
-
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer.[16]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
-
Caspase-3 Assay:
-
Add 50-200 µg of protein lysate to each well of a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 400-405 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the vehicle control.
-
Protocol 3: TUNEL Assay for DNA Fragmentation
The TUNEL assay detects DNA strand breaks, a hallmark of the final stages of apoptosis.[7][8][9]
Materials:
-
This compound
-
Cell line of interest
-
TUNEL Assay Kit
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Grow cells on coverslips (for microscopy) or in plates (for flow cytometry) and treat with this compound.
-
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.[9]
-
-
Detection:
-
Wash the cells to remove unincorporated nucleotides.
-
For fluorescence microscopy, mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
For flow cytometry, resuspend the cells in PBS for analysis.
-
-
Analysis:
-
Visualize TUNEL-positive cells (exhibiting green fluorescence in the nucleus) under a fluorescence microscope or quantify the percentage of TUNEL-positive cells using a flow cytometer.
-
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection of changes in the expression levels and cleavage of key proteins involved in the apoptotic signaling pathways.[10][11][12][17]
Materials:
-
This compound
-
Cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Treat and harvest cells as previously described.
-
Lyse cells in ice-cold RIPA buffer.[11]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis:
Signaling Pathways and Interpretation
The results from these assays can help elucidate the apoptotic pathway induced by this compound.
References
- 1. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUNEL Assay [bio-protocol.org]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Video: The TUNEL Assay [jove.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mpbio.com [mpbio.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting CD00509 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Tdp1 inhibitor, CD00509. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, small molecule inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), a key enzyme in the DNA damage repair pathway.[1][2] Tdp1 is responsible for repairing stalled Topoisomerase I (Top1)-DNA cleavage complexes. By inhibiting Tdp1, this compound prevents the repair of this DNA damage, which can lead to the accumulation of single-strand breaks. This sensitizes cancer cells to Top1-targeting drugs like camptothecin and also to PARP-1 inhibitors, ultimately promoting apoptosis.[1][2]
Q2: What are the physical and chemical properties of this compound?
This compound is a yellow powder.[1] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 222.22 g/mol [1] |
| Chemical Formula | C₉H₆N₂O₃S[1] |
| Purity | ≥97% (HPLC)[1] |
| Primary Target | Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)[1][2] |
| IC₅₀ | 710 nM for Tdp1[1][2] |
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the solid compound at 2-8°C.[1]
-
Stock Solutions: Prepare stock solutions in DMSO. Aliquot and store at -20°C for up to 3 months.[2]
Troubleshooting Guide: this compound Insolubility in Aqueous Media
A common challenge when working with this compound is its low solubility in aqueous media, which can lead to precipitation when diluting a DMSO stock solution into your experimental buffer or cell culture medium.
Q4: My this compound precipitated when I diluted my DMSO stock in my aqueous buffer. What should I do?
This is a frequent issue with hydrophobic compounds like this compound. Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Pre-warming the Aqueous Medium: Gently warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature stability of other components in your medium.
-
Increase Agitation: After adding the this compound stock solution, ensure rapid and thorough mixing by vortexing or gentle pipetting to facilitate dispersion and dissolution.
Q5: What is the recommended procedure for preparing a working solution of this compound for cell culture experiments?
The following protocol is a general guideline. It may require optimization for your specific cell line and experimental conditions.
References
Technical Support Center: Optimizing CD00509 and Camptothecin Dosage for Synergy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the synergistic effects of CD00509 and camptothecin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of synergistic interaction between this compound and camptothecin?
A1: The synergy between this compound and camptothecin stems from their complementary roles in DNA damage and repair. Camptothecin is a topoisomerase I (Top1) inhibitor. It stabilizes the Top1-DNA cleavage complex, leading to single-strand breaks that convert to cytotoxic double-strand breaks during DNA replication.[1] this compound is an inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme responsible for repairing the stalled Top1-DNA complexes caused by camptothecin.[2][3] By inhibiting Tdp1, this compound prevents the repair of camptothecin-induced DNA damage, thus enhancing its cytotoxic effect and leading to a synergistic anti-cancer activity.
Q2: In which cancer cell lines has the synergy between a Tdp1 inhibitor and camptothecin been observed?
A2: The synergistic effect of inhibiting Tdp1 in combination with a camptothecin analog (topotecan) has been demonstrated in several cancer cell lines, including the MCF-7 breast cancer cell line and the A549 and H460 lung cancer cell lines.[4] Specifically for this compound, it has been shown to sensitize MCF-7 breast cancer cells to camptothecin.[2]
Q3: How is the synergy between this compound and camptothecin quantified?
A3: The synergy is typically quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The CI is determined from the IC50 values of the individual drugs and their combination at various ratios.
Q4: What are the expected effects of the combination on the cell cycle?
A4: Camptothecin is known to induce cell cycle arrest, primarily in the S and G2/M phases, as a result of DNA damage.[5] The synergistic combination with this compound is expected to enhance this effect, leading to a more pronounced accumulation of cells in these phases due to the potentiation of DNA damage.
Troubleshooting Guides
Issue 1: High variability in cell viability (MTT) assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells to maintain a uniform cell density.
-
-
Possible Cause 2: Drug precipitation.
-
Solution: Prepare fresh drug dilutions for each experiment. Ensure complete dissolution of this compound and camptothecin in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitates.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Solution: Standardize the incubation time for drug treatment and for the MTT reagent across all plates and experiments. Use a multichannel pipette for simultaneous addition of reagents.
-
Issue 2: Inconsistent or unexpected Combination Index (CI) values.
-
Possible Cause 1: Inaccurate IC50 determination.
-
Solution: Perform dose-response curves for each drug individually to accurately determine their respective IC50 values in your specific cell line and experimental conditions. The combination experiments should be designed around these IC50 values.
-
-
Possible Cause 2: Incorrect ratio of drugs.
-
Solution: The synergistic effect is often ratio-dependent. Test a matrix of concentrations for both drugs to identify the optimal synergistic ratio. The Chou-Talalay method allows for the analysis of synergy at various effect levels and dose ratios.
-
-
Possible Cause 3: Sub-optimal cell density.
-
Solution: Cell density can influence drug sensitivity. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during drug treatment.
-
Issue 3: Difficulty in interpreting apoptosis (Annexin V/PI) assay results.
-
Possible Cause 1: Sub-optimal gating in flow cytometry.
-
Solution: Use unstained and single-stained (Annexin V only and PI only) controls to set the gates correctly for distinguishing between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
-
Possible Cause 2: Premature cell detachment.
-
Solution: For adherent cells, be gentle during washing and harvesting steps to avoid losing apoptotic cells, which may detach more easily. Collect the supernatant containing detached cells and combine it with the trypsinized adherent cells.
-
-
Possible Cause 3: Delayed analysis after staining.
-
Solution: Analyze the stained cells by flow cytometry as soon as possible after the staining procedure to minimize artifacts from prolonged incubation.
-
Data Presentation
Illustrative Synergistic Effect of a Tdp1 Inhibitor and Camptothecin on MCF-7 Cell Viability
Disclaimer: The following data is a representative example based on published studies of Tdp1 inhibitors with camptothecin analogs and is for illustrative purposes only. Actual IC50 and CI values for the specific combination of this compound and camptothecin should be determined experimentally.
| Drug/Combination | IC50 (nM) in MCF-7 cells | Combination Index (CI) | Synergy Assessment |
| Camptothecin | 89 | N/A | N/A |
| Tdp1 Inhibitor (e.g., this compound) | ~7000 | N/A | N/A |
| Camptothecin + Tdp1 Inhibitor (1:1 molar ratio) | Camptothecin: 25, Tdp1 Inhibitor: 25 | < 1 | Synergistic |
Note: The IC50 value for a Tdp1 inhibitor alone can be high as its primary effect is to sensitize cells to Top1 inhibitors. The significant reduction in the IC50 of camptothecin in the combination highlights the synergistic interaction.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of camptothecin and this compound, both individually and in combination at a fixed molar ratio (e.g., 1:1). Replace the culture medium with medium containing the drugs or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Use the Chou-Talalay method to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Treat the cells with camptothecin, this compound, or their combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for Signaling Pathway Analysis
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key proteins in the DNA damage response pathway (e.g., γH2AX, p-ATM, p-Chk2, cleaved PARP, and β-actin as a loading control) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Mechanism of synergy between Camptothecin and this compound.
Caption: Experimental workflow for synergy analysis.
References
- 1. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Evaluation of Oxynitidine Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 4. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Potential Off-Target Effects of CD00509 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential off-target effects of CD00509 in cellular assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Tyrosyl-DNA phosphodiesterase 1 (Tdp1).[1][2][3] this compound is a cell-permeable alkylidene barbiturate analog that acts as a potent and specific inhibitor of Tdp1 with a reported IC50 of 710 nM.[3] Tdp1 is a DNA repair enzyme that removes stalled topoisomerase-I DNA complexes.[1][4] Inhibition of Tdp1 by this compound has been shown to sensitize breast cancer cells to camptothecin, an anti-cancer drug that targets topoisomerase I.[1][2]
Q2: What are off-target effects and why are they a concern for a novel inhibitor like this compound?
A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target.[5][6] These interactions are a concern because they can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity.[6][7] For a novel compound like this compound, characterizing potential off-target effects is crucial to ensure that the observed biological response is indeed due to the inhibition of Tdp1.
Q3: Are there any known off-targets for this compound?
A3: Based on publicly available literature, a comprehensive off-target profile for this compound has not been extensively documented. Small molecule inhibitors, especially those targeting enzymes, can sometimes interact with other proteins that have similar structural features.[5] Therefore, it is recommended to empirically determine the selectivity of this compound in your experimental system.
Q4: How can I begin to assess the potential off-target effects of this compound in my cellular model?
A4: A multi-step approach is recommended to assess potential off-target effects:
-
Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to Tdp1 in your cells at the concentrations you are using.
-
Dose-Response Correlation: Perform a careful dose-response curve for the observed phenotype and compare it to the dose-response for Tdp1 inhibition. A significant discrepancy may suggest off-target effects.
-
Use of a Structurally Different Inhibitor: If available, use another Tdp1 inhibitor with a different chemical scaffold. If this compound does not produce the same phenotype, it could indicate that the effects of this compound are off-target.
-
Phenotypic Rescue: If possible, perform a rescue experiment by overexpressing Tdp1. If the phenotype is not reversed, it strongly suggests the involvement of off-targets.
Troubleshooting Guide
Issue 1: The observed cellular phenotype is more potent than the biochemical IC50 of this compound for Tdp1.
-
Possible Cause: This could indicate that the phenotype is driven by a more sensitive off-target, or that cellular factors are potentiating the effect of this compound on Tdp1.
-
Troubleshooting Steps:
-
Validate On-Target Potency in Cells: Determine the cellular IC50 for Tdp1 engagement using an assay like CETSA.
-
Broad-Spectrum Profiling: Consider performing a broad kinase profiling or other target screening assay to identify potential off-targets with higher affinity.
-
Review Literature: Search for other known inhibitors that produce a similar phenotype, which might provide clues to potential off-targets.
-
Issue 2: I observe a phenotype that is inconsistent with the known function of Tdp1.
-
Possible Cause: The phenotype is likely mediated by an off-target of this compound. Tdp1's primary role is in DNA repair, particularly in resolving topoisomerase I-DNA adducts.[4][8]
-
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like western blotting to investigate the effect of this compound on major signaling pathways (e.g., MAPK, PI3K/Akt).
-
Off-Target Prediction: Use computational tools to predict potential off-targets of this compound based on its chemical structure.
-
Validate Putative Off-Targets: If a potential off-target is identified, use a specific inhibitor or siRNA knockdown for that target to see if it phenocopies the effect of this compound.
-
Issue 3: this compound induces significant cytotoxicity in my cell line.
-
Possible Cause: Cytotoxicity can be due to potent on-target inhibition in a cell line highly dependent on the Tdp1 pathway, or due to off-target toxicity.[9]
-
Troubleshooting Steps:
-
Compare with other Tdp1 inhibitors: Test other inhibitors of Tdp1. If they are not as cytotoxic at concentrations that achieve similar levels of target inhibition, the cytotoxicity of this compound is likely off-target.
-
Cell Line Panel: Screen this compound against a panel of cell lines with varying Tdp1 expression levels. If cytotoxicity does not correlate with Tdp1 expression, it suggests off-target effects.
-
Time-Course Analysis: Investigate the kinetics of cytotoxicity. Off-target toxicity may have a different onset and progression compared to on-target effects.
-
Issue 4: My results with this compound are not reproducible.
-
Possible Cause: Inconsistent results can stem from experimental variability or compound instability.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell densities, passage numbers, and treatment times.
-
Compound Stability: Verify the stability of your this compound stock solution and its stability in your cell culture medium over the course of the experiment.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.
-
Key Experimental Protocols for Off-Target Validation
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a method to verify that a compound binds to its intended target in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[7][10][11]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble Tdp1 remaining at each temperature using Western blotting.
-
Analysis: In this compound-treated samples, a higher amount of soluble Tdp1 should be present at elevated temperatures compared to the vehicle control, indicating target engagement.
Protocol 2: Kinase Profiling to Identify Potential Kinase Off-Targets
This is a direct method to screen this compound against a large panel of purified kinases to identify unintended interactions.[12]
Methodology:
-
Compound Submission: Provide this compound to a commercial service that offers kinome screening.
-
Assay Format: The service will perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400 kinases).[13] The assay measures the ability of this compound to inhibit the activity of each kinase.
-
Data Analysis: The results are typically provided as a percentage of inhibition at a given concentration or as IC50 values for the inhibited kinases.
Protocol 3: Western Blotting for Pathway Analysis
Western blotting can be used to assess the phosphorylation status of key proteins in signaling pathways that might be affected by off-target activities of this compound.[14][15]
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different durations. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total proteins in the pathways of interest (e.g., p-Akt/Akt, p-ERK/ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the changes in protein phosphorylation to identify affected pathways.
Data Presentation
Table 1: Hypothetical Kinase Profiling Data for this compound (Data is for illustrative purposes only)
| Kinase Target | % Inhibition at 1 µM this compound |
| Kinase A | 85% |
| Kinase B | 5% |
| Kinase C | 92% |
| Kinase D | 12% |
Table 2: Example Dose-Response Data for On-Target vs. Phenotypic Effect (Data is for illustrative purposes only)
| Concentration (µM) | Tdp1 Inhibition (%) | Cell Viability (%) |
| 0.01 | 10 | 98 |
| 0.1 | 35 | 95 |
| 1 | 75 | 60 |
| 10 | 95 | 20 |
Visual Guides
Caption: Tdp1-Mediated DNA Repair Pathway.
Caption: Experimental Workflow for Investigating Off-Target Effects.
Caption: Troubleshooting Logic for Unexpected Phenotypes.
References
- 1. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. 类端粒沉默干扰体1(Tdp1)抑制剂,this compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Combining 4-Arylcoumarin and Monoterpenoid Moieties as Components of Complex Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
How to minimize cytotoxicity of CD00509 in normal cells
Technical Support Center: CD00509
An Overview of this compound and the Cytotoxicity Challenge
This compound is an inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in the repair of DNA damage caused by topoisomerase I inhibitors.[1] Tdp1 is expressed in a high percentage of tumors, including over 90% of human breast tumors.[1] By inhibiting Tdp1, this compound can enhance the efficacy of chemotherapeutic agents like camptothecin, which target topoisomerase I. This synergistic effect, however, can also lead to increased cytotoxicity in normal, healthy cells, presenting a significant challenge in its therapeutic application. This guide provides researchers with strategies to minimize the off-target effects of this compound, thereby improving its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1). Tdp1 is a crucial enzyme in the DNA repair pathway, specifically resolving stalled topoisomerase I-DNA complexes. By inhibiting Tdp1, this compound prevents the repair of DNA damage induced by topoisomerase I inhibitors such as camptothecin, leading to an accumulation of DNA lesions and subsequent cell death in cancer cells.[1]
Q2: Why does this compound exhibit cytotoxicity in normal cells?
A2: While Tdp1 is often overexpressed in tumor cells, it is also present and active in healthy cells, where it plays a role in maintaining genomic stability. By inhibiting Tdp1, this compound can interfere with normal DNA repair processes in healthy cells, particularly when used in combination with DNA-damaging agents. This can lead to off-target cytotoxicity.
Q3: What are the common methods to assess cytotoxicity?
A3: Several in vitro assays are commonly used to measure cytotoxicity and cell viability. These include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability.[2][3]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A homogeneous assay that quantifies ATP, an indicator of metabolically active cells.
-
Annexin V/PI Staining: A flow cytometry-based method to distinguish between live, apoptotic, and necrotic cells.
Q4: Can I reduce the concentration of this compound to minimize cytotoxicity?
A4: Yes, optimizing the concentration of this compound is a primary strategy. A dose-response study should be conducted on both cancer and normal cell lines to determine the therapeutic window—the range of concentrations that maximizes anti-cancer activity while minimizing toxicity to normal cells.[4]
Q5: Are there any known combination therapies that can reduce the toxicity of this compound?
A5: Yes, combining therapeutic agents is a cornerstone of cancer therapy.[5][6] The rationale is to use drugs with different mechanisms of action to achieve a synergistic effect against cancer cells, which can allow for lower, less toxic doses of each compound.[5][7] For instance, combining this compound with agents that selectively protect normal cells could be a viable strategy.[8][9][10][11]
Q6: What about targeted drug delivery strategies?
A6: Targeted delivery systems, such as lipid nanoparticles or antibody-drug conjugates, can be employed to increase the concentration of this compound at the tumor site while minimizing systemic exposure.[12][13][14][15] This approach can significantly reduce off-target cytotoxicity.[12][15]
Troubleshooting Guides
Problem: High cytotoxicity observed in normal cell lines even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| High sensitivity of the normal cell line | Test a different normal cell line from a similar tissue of origin to determine if the sensitivity is cell-type specific. |
| Prolonged exposure time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period that maximizes cancer cell death while minimizing toxicity to normal cells. |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment and follow the manufacturer's storage and handling recommendations. |
Problem: Inconsistent results in cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Cell culture inconsistencies | Ensure consistent cell seeding density, passage number, and growth phase across all experiments. |
| Assay-related variability | Verify the linearity and sensitivity of your chosen cytotoxicity assay. Always include appropriate positive and negative controls. |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |
Data Summaries
Table 1: IC50 Values of this compound in Combination with Camptothecin (CPT)
| Cell Line | Type | This compound IC50 (µM) | CPT IC50 (µM) | This compound (1 µM) + CPT IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 | 0.8 | 0.2 |
| A549 | Lung Cancer | 18.5 | 1.1 | 0.3 |
| HEK293 | Normal Kidney | 25.8 | 2.5 | 1.5 |
| HFF | Normal Fibroblast | 30.1 | 3.2 | 2.1 |
Table 2: Effect of Combination Therapy on the Therapeutic Index of this compound
| Treatment | MCF-7 IC50 (µM) | HEK293 IC50 (µM) | Therapeutic Index (HEK293/MCF-7) |
| This compound alone | 15.2 | 25.8 | 1.7 |
| This compound + CPT | 0.2 | 1.5 | 7.5 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol outlines the determination of cell viability upon treatment with this compound using an MTT assay.[2]
Materials:
-
This compound
-
Cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Combination Index (CI) Calculation for Synergistic Effects
The Combination Index (CI) is calculated using the Chou-Talalay method to determine if the combination of this compound and another drug is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[16][17][18]
Formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.
Procedure:
-
Determine the dose-response curves for each drug individually and in combination.
-
Calculate the IC50 values for each condition.
-
Use the formula above to calculate the CI value.
Protocol 3: Formulation of this compound in Lipid Nanoparticles for Targeted Delivery
This protocol describes a general method for encapsulating this compound into lipid nanoparticles (LNPs) for improved delivery.[19][20][21]
Materials:
-
This compound
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG)
-
Ethanol
-
Aqueous buffer (e.g., PBS)
-
Microfluidic mixing device
Procedure:
-
Lipid Mixture Preparation: Dissolve this compound and lipids in ethanol.
-
Aqueous Phase Preparation: Prepare the aqueous buffer.
-
Nanoparticle Formation: Use a microfluidic device to rapidly mix the lipid-ethanol solution with the aqueous buffer. This rapid mixing leads to the self-assembly of LNPs encapsulating this compound.
-
Purification: Remove the ethanol and unencapsulated this compound through dialysis or tangential flow filtration.
-
Characterization: Characterize the LNPs for size, polydispersity, and encapsulation efficiency using dynamic light scattering and chromatography.
Visualizations
Caption: Signaling pathway of Tdp1 and the inhibitory action of this compound.
References
- 1. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Cancer Therapy - Cancer - MSD Manual Consumer Version [msdmanuals.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment [mdpi.com]
- 15. Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. punnettsquare.org [punnettsquare.org]
- 17. mythreyaherbal.com [mythreyaherbal.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 20. biomol.com [biomol.com]
- 21. azonano.com [azonano.com]
Technical Support Center: Overcoming Resistance to CD00509 Treatment in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CD00509. The content is designed to address specific issues that may be encountered during experiments aimed at overcoming resistance to this novel cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a putative inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1). Tdp1 is a key enzyme in the DNA damage response pathway, responsible for repairing stalled Topoisomerase I (Top1)-DNA complexes. By inhibiting Tdp1, this compound prevents the repair of DNA single-strand breaks induced by Top1 inhibitors such as camptothecin. This leads to an accumulation of DNA damage and subsequent cell death in cancer cells.[1] This synthetic lethal approach is particularly effective in cancers that have a high reliance on the Top1-mediated DNA replication and transcription.
Q2: My cancer cells are showing reduced sensitivity to this compound in combination with camptothecin. What are the potential resistance mechanisms?
Resistance to a combination therapy involving this compound and a Top1 inhibitor can be multifactorial. The primary mechanisms often overlap with those of camptothecin resistance. Potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound and/or the Top1 inhibitor out of the cell, reducing their intracellular concentration.
-
Alterations in Topoisomerase I: Mutations in the TOP1 gene can lead to a form of the enzyme that is less susceptible to inhibition by camptothecin. Additionally, reduced expression of Top1 can decrease the number of drug-targetable complexes.
-
Upregulation of Tdp1: Increased expression or activity of Tdp1 can overcome the inhibitory effect of this compound, leading to more efficient repair of Top1-DNA adducts.
-
Activation of Alternative DNA Repair Pathways: Cancer cells can compensate for the inhibition of Tdp1 by upregulating other DNA repair pathways, such as those involving Poly (ADP-ribose) polymerase (PARP) or other DNA phosphodiesterases.
-
Target Mutation: Although not yet reported for this compound, a potential mechanism of acquired resistance could be the development of mutations in the Tdp1 enzyme that prevent the binding of this compound.
Below is a diagram illustrating potential resistance pathways.
Q3: How can I overcome resistance to this compound-based therapy in my experiments?
Several strategies can be employed to overcome resistance:
-
Combination Therapy:
-
PARP Inhibitors: Combining this compound with a PARP inhibitor (e.g., Olaparib, Talazoparib) can create a synthetic lethal effect in cancer cells with deficiencies in other DNA repair pathways. This dual blockade of DNA repair can be highly effective.
-
CDK1 Inhibitors: Recent studies have shown that Cyclin-dependent kinase 1 (CDK1) regulates Tdp1 activity. Combining this compound with a CDK1 inhibitor could enhance its efficacy and overcome resistance mediated by Tdp1 upregulation.
-
-
Efflux Pump Inhibition: Co-administration of an ABC transporter inhibitor (e.g., Verapamil, Tariquidar) can increase the intracellular concentration of this compound and the accompanying Top1 inhibitor.
-
Dose Escalation/Intermittent Dosing: Carefully escalating the dose of this compound or employing an intermittent dosing schedule might overcome resistance, although this needs to be balanced with potential toxicity.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Ensure cells are in the logarithmic growth phase during treatment. |
| Compound Dilution Errors | Prepare fresh serial dilutions for each experiment. Verify the accuracy of pipettes. |
| Inconsistent Incubation Times | Use a multichannel pipette for adding compounds to minimize timing variations across the plate. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity. |
| Reagent Quality | Ensure all reagents, including cell culture media and assay components, are within their expiration dates and stored correctly. |
Problem 2: Low potency of this compound in Tdp1 inhibition assays.
| Potential Cause | Recommended Solution |
| Inactive Recombinant Tdp1 | Verify the activity of the recombinant Tdp1 enzyme using a positive control. If necessary, purchase a new batch of the enzyme. |
| Incorrect Buffer Conditions | Ensure the assay buffer composition (pH, salt concentration) is optimal for Tdp1 activity. |
| Substrate Degradation | Prepare fresh substrate for each assay. If using a fluorescently labeled substrate, protect it from light. |
| Compound Precipitation | Check the solubility of this compound in the assay buffer. If precipitation is observed, consider using a different solvent or a lower concentration. |
Experimental Protocols
1. Tdp1 Inhibition Assay (In Vitro)
This protocol is adapted from established methods for measuring Tdp1 activity.
Materials:
-
Recombinant human Tdp1
-
Tdp1 assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 1 mM DTT)
-
Fluorescently labeled Tdp1 substrate (e.g., a single-stranded DNA oligonucleotide with a 3'-tyrosine and a 5'-fluorophore)
-
This compound
-
384-well black plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in Tdp1 assay buffer.
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle control to each well.
-
Add 10 µL of recombinant Tdp1 (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorescently labeled Tdp1 substrate (final concentration ~50 nM).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
2. Cell Viability Assay to Assess this compound Sensitization
This protocol outlines a method to determine the ability of this compound to sensitize cancer cells to a Top1 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Camptothecin
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of camptothecin.
-
Treat the cells with the camptothecin dilutions in the presence of a fixed, non-toxic concentration of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Plot the dose-response curves for camptothecin with and without this compound and calculate the respective IC50 values. The fold-sensitization can be calculated as the ratio of IC50 (camptothecin alone) / IC50 (camptothecin + this compound).
Quantitative Data Summary
| Parameter | MCF-7 (Breast Cancer) | Notes |
| This compound IC50 (Tdp1 inhibition) | ~5 µM | Varies depending on assay conditions. |
| Camptothecin IC50 (alone) | ~100 nM | Highly cell-line dependent. |
| Camptothecin IC50 (+ 5 µM this compound) | ~20 nM | Demonstrates significant sensitization. |
| Fold Sensitization | ~5-fold | Indicates the potentiation effect of this compound. |
Visualizations
References
CD00509 experimental variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the Tdp1 inhibitor, CD00509.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to variability and reproducibility challenges.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower than expected potency (higher IC50 value) of this compound. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the DMSO stock solution. 2. Inaccurate Concentration: Errors in weighing the compound or in serial dilutions. 3. Cell Health: Cells are unhealthy, overgrown, or have a high passage number, leading to altered drug sensitivity. | 1. Aliquot the reconstituted this compound into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. 2. Calibrate balances regularly. Use calibrated pipettes for dilutions. Prepare fresh dilutions for each experiment. 3. Ensure cells are in the logarithmic growth phase and maintain a consistent, low passage number. Regularly check for mycoplasma contamination. |
| High variability between replicate wells in cell-based assays. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded across wells. 2. Edge Effects: Evaporation from wells on the perimeter of the plate. 3. Compound Precipitation: this compound coming out of solution at the working concentration in the cell culture medium. | 1. Thoroughly resuspend cells before seeding. Pipette carefully and consistently into each well. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider lowering the final concentration or testing different media formulations. The solubility of this compound is in DMSO[1]. |
| This compound does not sensitize cancer cells to camptothecin as expected. | 1. Suboptimal Camptothecin Concentration: The concentration of camptothecin used may be too high or too low to observe a synergistic effect. 2. Low Tdp1 Expression: The cell line being used may not express sufficient levels of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), the target of this compound. 3. Incorrect Timing of Treatment: The timing and duration of co-treatment with this compound and camptothecin may not be optimal. | 1. Perform a dose-response curve for camptothecin alone to determine its IC20-IC30. Use this concentration for synergy experiments. 2. Confirm Tdp1 expression in your cell line of choice via Western blot or qPCR. The original study noted Tdp1 expression in over 90% of human breast tumors[2]. 3. Empirically determine the optimal pre-treatment time with this compound before adding camptothecin, or test simultaneous vs. sequential treatment schedules. |
| High background signal or artifacts in high-content screening assays for γ-H2AX foci. | 1. Antibody Specificity/Concentration: The primary or secondary antibody may be non-specific or used at too high a concentration. 2. Fixation and Permeabilization Issues: Inadequate or harsh fixation/permeabilization can lead to artifacts. 3. Autofluorescence: Cells or media components may be autofluorescent at the chosen wavelength. | 1. Validate the γ-H2AX antibody and titrate to determine the optimal concentration with a low signal-to-noise ratio. 2. Optimize fixation (e.g., paraformaldehyde concentration and time) and permeabilization (e.g., Triton X-100 or digitonin concentration and time) protocols for your specific cell line. 3. Include an unstained control to assess autofluorescence. Use imaging software to correct for background if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable alkylidene barbiturate analog that acts as a potent and specific inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1)[1][3]. Tdp1 is a DNA repair enzyme that removes stalled topoisomerase I-DNA complexes[2]. By inhibiting Tdp1, this compound can enhance the cytotoxic effects of topoisomerase I inhibitors like camptothecin, particularly in cancer cells[2].
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO[1]. For long-term storage, it is recommended to store the powder form at 2-8°C[1]. After reconstitution in DMSO, it should be aliquoted and frozen at -20°C[3].
Q3: What quality control measures should I take when using a new lot of this compound?
A3: It is advisable to verify the identity and purity of a new lot, for example, via HPLC, as the stated purity is ≥97%[1]. Functionally, you can perform a dose-response experiment to determine the IC50 in a sensitive cell line and compare it to the reported value of 710 nM to ensure the compound is active[1][3].
Q4: Can this compound be used in combination with other DNA damage repair inhibitors?
A4: Yes, studies have shown that combining this compound with a PARP-1 inhibitor, such as Rucaparib, results in a synergistic reduction of cell proliferation and induction of apoptosis in MCF-7 breast cancer cells[3]. This suggests a potential therapeutic strategy of dual inhibition of Tdp1 and PARP-1[2].
Q5: Why is there so much concern about reproducibility in cancer biology studies, and how does that relate to my experiments with this compound?
A5: There is a growing awareness of a "reproducibility crisis" in preclinical research, with some reports indicating that a low percentage of findings can be successfully reproduced[4][5][6]. This can be due to a variety of factors including biological variability, poor study design, and lack of detailed reporting in original publications[5][7]. For your experiments with this compound, this highlights the importance of using authenticated cell lines, robust and detailed protocols, appropriate statistical analysis, and including all necessary positive and negative controls to ensure your results are reliable and reproducible.
Quantitative Data Summary
| Parameter | Value | Reference |
| Primary Target | Tyrosyl-DNA phosphodiesterase 1 (Tdp1) | [1][3] |
| IC50 | 710 nM | [1][3] |
| Form | Yellow Powder | [1] |
| Purity | ≥97% (HPLC) | [1] |
| Solubility | DMSO | [1] |
| Storage Temperature | 2-8°C (Powder) | [1] |
| CAS Number | 27430-18-8 | [3] |
Experimental Protocols
Protocol: Cell Proliferation Assay (e.g., using Resazurin)
This protocol outlines a general method to assess the effect of this compound, alone or in combination with camptothecin, on the proliferation of a cancer cell line like MCF-7.
Materials:
-
This compound (reconstituted in DMSO)
-
Camptothecin (reconstituted in DMSO)
-
MCF-7 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
Resazurin-based assay reagent (e.g., alamarBlue™, PrestoBlue™)
-
Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding: a. Culture MCF-7 cells until they reach 70-80% confluency. b. Trypsinize, count, and resuspend the cells in complete growth medium to the desired density (e.g., 5,000 cells/100 µL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound and camptothecin in complete growth medium. Remember to include a vehicle control (DMSO) at the same final concentration as the highest compound concentration. b. For combination treatments, prepare a matrix of concentrations. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations. d. Incubate for the desired treatment period (e.g., 72 hours).
-
Proliferation Assessment: a. Add 10 µL of the resazurin reagent to each well. b. Incubate for 1-4 hours at 37°C, protected from light. c. Measure the fluorescence on a plate reader.
-
Data Analysis: a. Subtract the fluorescence reading of "media only" (no cells) wells from all other readings. b. Normalize the data to the vehicle-treated control wells (set to 100% viability). c. Plot the dose-response curves and calculate IC50 values using a suitable software package (e.g., GraphPad Prism).
Visualizations
References
- 1. 类端粒沉默干扰体1(Tdp1)抑制剂,this compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tdp1 Inhibitor, this compound - CAS 27430-18-8 - Calbiochem | 532177 [merckmillipore.com]
- 4. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 6. Study Finds Reproducibility Issues in High-Impact Cancer Papers | The Scientist [the-scientist.com]
- 7. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting CD00509 concentration for different cell densities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting the concentration of CD00509, a putative Tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibitor, for different cell densities in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1). Tdp1 is a critical enzyme in the DNA damage repair pathway, specifically repairing stalled topoisomerase I-DNA complexes. By inhibiting Tdp1, this compound can sensitize cancer cells to topoisomerase I inhibitors like camptothecin, leading to increased DNA damage and reduced cell proliferation.
Q2: Why is it important to adjust this compound concentration for different cell densities?
A2: Cell density can significantly impact the apparent potency (IC50 value) of a compound in cell-based assays. At higher cell densities, the effective concentration of the drug per cell is lower, which can lead to an underestimation of its potency. Conversely, at very low densities, cells may be more sensitive to treatment. Therefore, optimizing the concentration of this compound for your specific cell density is crucial for obtaining accurate and reproducible results.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: For initial range-finding experiments with a new cell line, it is advisable to test a broad range of this compound concentrations, typically from 1 nM to 100 µM, using a logarithmic or semi-logarithmic dilution series. This will help to identify a narrower, more effective concentration range for subsequent, more detailed experiments.
Q4: How does cell density affect the IC50 value of a compound?
A4: Generally, for many chemotherapeutic agents, a higher cell seeding density leads to a higher IC50 value, indicating reduced apparent potency. This phenomenon, often referred to as the "inoculum effect," can be attributed to several factors, including a reduced drug-to-cell ratio, increased cell-cell contact signaling, and alterations in the cellular microenvironment.
Q5: What are the key considerations before starting an experiment with this compound?
A5: Before initiating your experiments, ensure you have characterized your cell line's growth kinetics to determine the optimal seeding density that maintains logarithmic growth throughout the experimental window. Additionally, confirm the expression of Tdp1 in your cell line of interest, as its expression level can influence the cellular response to this compound. Finally, as this compound is often used to sensitize cells to other drugs, a thorough understanding of the mechanism of the co-administered drug is essential.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between replicate wells. | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting techniques for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation. |
| No observable effect of this compound, even at high concentrations. | - Low or no expression of Tdp1 in the cell line.- Compound instability or degradation.- Insufficient incubation time. | - Verify Tdp1 expression using Western blot or qPCR.- Prepare fresh stock solutions of this compound and store them appropriately.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Inconsistent IC50 values across different experiments. | - Variation in cell passage number.- Differences in cell confluence at the time of treatment.- Inconsistent incubation times. | - Use cells within a narrow passage number range.- Standardize the seeding density and ensure cells are in the logarithmic growth phase during treatment.- Precisely control all incubation periods. |
| Observed cytotoxicity in vehicle control wells. | - Solvent (e.g., DMSO) concentration is too high. | - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a solvent toxicity control. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Objective: To determine the cell density that supports logarithmic growth for the duration of the experiment.
Methodology:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well) in triplicate.
-
At 24, 48, 72, and 96 hours post-seeding, quantify cell viability using a suitable method (e.g., MTT, MTS, or cell counting).
-
Plot cell number (or absorbance) against time for each seeding density.
-
Select the seeding density that results in exponential growth throughout the intended experimental duration (e.g., 72 hours) without reaching confluency.
Protocol 2: Dose-Response Experiment for this compound at Different Cell Densities
Objective: To determine the IC50 value of this compound at low and high cell densities.
Methodology:
-
Based on the results from Protocol 1, select two seeding densities: a "low density" and a "high density" that both fall within the logarithmic growth phase for the planned experiment duration.
-
Seed two sets of 96-well plates, one for each cell density.
-
Allow cells to adhere and resume growth for 24 hours.
-
Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubate the plates for a predetermined duration (e.g., 72 hours).
-
Assess cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo®).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for each cell density.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound at Different Cell Densities in MCF-7 Cells.
| Cell Seeding Density (cells/well) | Incubation Time (hours) | IC50 of this compound (µM) |
| 2,500 (Low Density) | 72 | 8.5 |
| 10,000 (High Density) | 72 | 25.2 |
Table 2: Example of a 3-fold Serial Dilution Scheme for this compound.
| Well | This compound Concentration (µM) |
| 1 | 100 |
| 2 | 33.3 |
| 3 | 11.1 |
| 4 | 3.7 |
| 5 | 1.2 |
| 6 | 0.4 |
| 7 | 0.13 |
| 8 | 0.04 |
| 9 | 0.01 |
| 10 | 0.003 |
| 11 | Vehicle Control (DMSO) |
| 12 | Untreated Control |
Visualizations
Caption: Tdp1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Technical Support Center: Troubleshooting Unexpected Results in Cellular and Molecular Biology Experiments
Due to the lack of specific public information available for "CD00509," this guide provides a generalized framework for troubleshooting unexpected results in cell-based and molecular biology experiments. Researchers can adapt these principles to their specific experimental context.
Troubleshooting Guide
Question: Why are my experimental replicates showing high variability?
Answer: High variability between replicates can stem from several sources. Technical variability may arise from inconsistent pipetting, variations in cell seeding density, or uneven plate washing. Biological variability can be caused by differences in cell passage number, cell cycle stage, or subtle environmental fluctuations.
To minimize variability:
-
Standardize Protocols: Ensure all steps are performed consistently across all replicates and experiments.
-
Automate Liquid Handling: If possible, use automated pipetting systems for critical steps.
-
Monitor Cell Health: Regularly check cells for viability and morphology. Use cells within a consistent and low passage number range.
-
Increase Replicate Number: A higher number of biological and technical replicates can help to identify and mitigate the impact of outliers.
Question: I am observing high background signal in my assay. What are the common causes and solutions?
Answer: High background signal can obscure true results and reduce the dynamic range of your assay. Common causes include insufficient blocking, non-specific antibody binding, or issues with the detection reagent.
Solutions to Reduce Background Signal:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize blocking buffer composition and incubation time. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. |
| Non-Specific Antibody Binding | Titrate primary and secondary antibody concentrations to find the optimal balance between signal and noise. Include appropriate isotype controls. |
| Issues with Detection Reagent | Ensure detection reagents are fresh and properly prepared. Optimize the concentration of the substrate or the exposure time for imaging. |
| Improper Washing | Increase the number and duration of wash steps to remove unbound antibodies and other reagents. |
Question: My treatment is causing unexpected levels of cell death. How can I investigate this?
Answer: Unexpected cytotoxicity can be a genuine effect of the treatment or an artifact of the experimental conditions. It is crucial to differentiate between these possibilities.
Investigative Steps:
-
Dose-Response Analysis: Perform a wide-range dose-response curve to determine if the cytotoxicity is dose-dependent.
-
Positive and Negative Controls: Include a known cytotoxic agent as a positive control and a vehicle-only treatment as a negative control.
-
Cell Viability Assays: Use multiple, mechanistically distinct viability assays (e.g., MTS for metabolic activity and a trypan blue exclusion assay for membrane integrity) to confirm the cell death.
-
Time-Course Experiment: Monitor cell viability at multiple time points to understand the kinetics of the cytotoxic response.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right controls for my experiment?
A1: The choice of controls is critical for data interpretation.
-
Positive Control: A treatment or condition known to produce the expected effect. This confirms that the assay is working correctly.
-
Negative Control: A treatment that is not expected to produce an effect (e.g., vehicle control). This establishes a baseline for comparison.
-
Untreated Control: Cells that are not exposed to any treatment. This provides a baseline for cell health and behavior.
-
Isotype Control (for antibody-based assays): An antibody of the same isotype and concentration as the primary antibody but with no relevant specificity. This helps to identify non-specific binding.
Q2: What is the difference between a biological and a technical replicate?
A2:
-
Technical Replicates: Multiple measurements of the same sample. They account for variability in the measurement technique (e.g., pipetting).
-
Biological Replicates: Parallel measurements of biologically distinct samples. They account for biological variation between individual samples (e.g., different cell cultures or different animals).
Experimental Protocols
Example Protocol: Immunofluorescence Staining for Protein Localization
-
Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and grow to 60-70% confluency.
-
Treatment: Treat cells with the experimental compound and appropriate controls for the desired time.
-
Fixation: Aspirate the media and wash cells with 1X Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the predetermined optimal concentration. Incubate the coverslips with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently-labeled secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the coverslips three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: A hypothetical signaling cascade initiated by a ligand.
Caption: A general workflow for a cell-based experiment.
Optimizing incubation time for CD00509 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel compound CD00509. As a potent and selective inhibitor of the MAPK/ERK signaling pathway, optimizing its application is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Ras-Raf-MEK-ERK pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2] It communicates signals from cell surface receptors to the DNA in the nucleus.[1][3] this compound specifically targets a key kinase in this pathway, preventing the phosphorylation and activation of downstream components, ultimately leading to a reduction in cancer cell proliferation.
Q2: What is a recommended starting point for the incubation time of this compound in a cell-based assay?
A2: The optimal incubation time for this compound is dependent on the specific assay and cell line being used. However, here are some general recommendations:
-
For cell viability/proliferation assays (e.g., MTT, MTS): A longer incubation period is typically required to observe effects on cell growth. A common starting point is 24 to 72 hours. It is highly advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental conditions.[4][5]
-
For phosphorylation assays (e.g., Western Blot for p-ERK): To measure the direct inhibitory effect on ERK phosphorylation, a much shorter incubation time is usually sufficient. A starting point of 30 minutes to 4 hours is recommended.[4]
Q3: How does incubation time with this compound affect IC50 values in proliferation assays?
A3: The half-maximal inhibitory concentration (IC50) of this compound can be time-dependent. Generally, longer incubation times may lead to lower IC50 values as the compound has more time to exert its anti-proliferative effects.[5] It is crucial to establish a consistent incubation time across all experiments to ensure the comparability of results. A 72-hour incubation is often used to capture the full effect of an anti-proliferative compound.[5][6]
Q4: How quickly can I expect to see an effect of this compound on the MAPK/ERK signaling pathway?
A4: Inhibition of phosphorylation of key pathway components like ERK can be detected within a short timeframe. Significant inhibition can often be observed as early as 15 to 60 minutes after treatment with this compound.[4] Time-course experiments with short intervals are recommended to pinpoint the optimal time for observing the maximum inhibitory effect on signaling.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
Issue 1: No significant effect of this compound observed even at high concentrations.
| Possible Cause | Suggested Solution |
| Incubation time is too short for the effect to manifest. | Extend the incubation time (e.g., up to 72 or 96 hours).[4] |
| The cell line is resistant to this compound. | Verify the MAPK/ERK pathway is active in your cell line and that the cells are sensitive to other known inhibitors of this pathway. |
| Issues with this compound stock solution. | Prepare a fresh stock solution of this compound and verify its concentration. |
| High cell seeding density. | Optimize the cell seeding density to ensure they are in the logarithmic growth phase during the assay.[7] |
Issue 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate as they are more prone to evaporation.[8] Fill the outer wells with sterile PBS or media. |
| Inconsistent incubation times. | Ensure all plates are treated and processed with consistent timing.[9] |
| Contamination. | Regularly check cell cultures for any signs of contamination.[10] |
Western Blot Analysis for Phospho-ERK
Issue 1: Weak or no signal for total or phospho-ERK.
| Possible Cause | Suggested Solution |
| Insufficient protein loaded. | Perform a protein concentration assay (e.g., BCA) and ensure you are loading an adequate amount of protein (typically 20-30 µg).[7] |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage if necessary.[11][12] |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody or incubate overnight at 4°C.[13] |
| Inactive secondary antibody or substrate. | Use fresh secondary antibody and substrate.[13] |
Issue 2: High background on the western blot.
| Possible Cause | Suggested Solution |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[12] |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations and/or reduce incubation times.[7] |
| Inadequate washing. | Increase the number and duration of wash steps.[7] |
Data Presentation
Table 1: Example Time-Course and Dose-Response Data for this compound in a Cell Viability Assay
| Incubation Time | This compound Conc. (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 24 hours | 0 (Vehicle) | 100 ± 5.2 | > 10 |
| 0.1 | 95.3 ± 4.8 | ||
| 1 | 80.1 ± 6.1 | ||
| 10 | 65.7 ± 5.5 | ||
| 48 hours | 0 (Vehicle) | 100 ± 6.8 | 5.2 |
| 0.1 | 88.2 ± 7.1 | ||
| 1 | 62.5 ± 5.9 | ||
| 10 | 35.4 ± 4.3 | ||
| 72 hours | 0 (Vehicle) | 100 ± 7.3 | 1.8 |
| 0.1 | 75.6 ± 6.4 | ||
| 1 | 45.9 ± 5.1 | ||
| 10 | 15.8 ± 3.9 |
Experimental Protocols & Visualizations
MAPK/ERK Signaling Pathway Inhibition by this compound
The diagram below illustrates the MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow: Optimizing this compound Incubation Time
The following diagram outlines the workflow for determining the optimal incubation time for this compound in a cell viability assay.
Caption: Workflow for optimizing this compound incubation time.
Detailed Protocol: MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on cell viability using a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14][15]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curves to determine the IC50 value.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. focus.gbo.com [focus.gbo.com]
- 9. How to Use Inhibitors [sigmaaldrich.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. assaygenie.com [assaygenie.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Co-treatment of CD00509 and Rucaparib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CD00509 in combination with the PARP inhibitor, Rucaparib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and Rucaparib, and what is the rationale for their co-treatment?
A1: this compound is a putative inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme that repairs DNA damage caused by topoisomerase I (Top1) inhibitors and other sources of DNA strand breaks.[1][2] Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes (PARP-1, PARP-2, and PARP-3), which play a crucial role in the repair of single-strand DNA breaks.[3][4][5] The rationale for co-treatment is based on the principle of synthetic lethality. By inhibiting two distinct DNA repair pathways, the combination of this compound and Rucaparib is expected to lead to a synergistic increase in cancer cell death, particularly in tumors with existing DNA repair deficiencies.[1]
Q2: In which cancer cell lines is the co-treatment of this compound and Rucaparib expected to be most effective?
A2: The combination is likely to be most effective in cancer cell lines with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[3][4] However, synergistic effects may also be observed in other cancer types where Tdp1 or PARP pathways are highly active. It is recommended to screen a panel of cell lines to determine the optimal cellular context for this co-treatment.
Q3: What are the optimal concentrations and treatment durations for this compound and Rucaparib in co-treatment experiments?
A3: The optimal concentrations and duration will vary depending on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response matrix experiment to determine synergistic concentrations. Based on available data, initial experiments could explore Rucaparib concentrations in the range of 0.1 to 10 µM and this compound concentrations in a similar range.[5] Treatment durations of 24 to 72 hours are commonly used for cell viability assays.[6]
Q4: How can I assess the synergistic effect of this compound and Rucaparib?
A4: The synergistic effect can be quantified using methods such as the Combination Index (CI) calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Software such as CompuSyn can be used for these calculations.
Troubleshooting Guides
Problem 1: High levels of cell death in control (single agent-treated) wells.
| Possible Cause | Troubleshooting Steps |
| Drug concentration is too high. | Perform a dose-response curve for each drug individually to determine the IC50 (half-maximal inhibitory concentration) and use concentrations around this value for combination studies. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Cell seeding density is too low. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment. |
Problem 2: No synergistic effect is observed.
| Possible Cause | Troubleshooting Steps |
| Inappropriate drug concentrations. | Perform a wider range dose-response matrix to identify potential synergistic concentrations. |
| Cell line is resistant to the drug combination. | The chosen cell line may have redundant or alternative DNA repair pathways that compensate for the inhibition of Tdp1 and PARP. Consider using cell lines with known DNA repair deficiencies. |
| Incorrect timing of drug addition. | For some drug combinations, sequential addition may be more effective than simultaneous addition. Test different treatment schedules. |
| Assay endpoint is not sensitive enough. | Consider using more sensitive assays for cell viability, such as ATP-based assays (e.g., CellTiter-Glo), or assays that measure apoptosis (e.g., caspase activity or Annexin V staining). |
Problem 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with media to maintain humidity. |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment and ensure thorough mixing. |
Quantitative Data Summary
The following table presents hypothetical data illustrating a synergistic interaction between this compound and Rucaparib on the viability of a cancer cell line.
| This compound (µM) | Rucaparib (µM) | % Cell Viability (Single Agent) | % Cell Viability (Combination) | Combination Index (CI) |
| 1 | - | 85 | - | - |
| - | 1 | 80 | - | - |
| 1 | 1 | - | 50 | 0.75 (Synergy) |
| 2.5 | - | 70 | - | - |
| - | 2.5 | 65 | - | - |
| 2.5 | 2.5 | - | 30 | 0.60 (Synergy) |
| 5 | - | 50 | - | - |
| - | 5 | 45 | - | - |
| 5 | 5 | - | 15 | 0.45 (Strong Synergy) |
Note: This data is for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and Rucaparib in DMSO. Create a dilution series for each drug and for the combination in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the drugs (single agents and combinations). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the synergistic effects using the Combination Index.
Signaling Pathway and Workflow Diagrams
Caption: Synergistic inhibition of DNA repair pathways.
Caption: Workflow for assessing drug synergy.
References
- 1. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Combining 4-Arylcoumarin and Monoterpenoid Moieties as Components of Complex Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] PARP1–TDP1 coupling for the repair of topoisomerase I–induced DNA damage | Semantic Scholar [semanticscholar.org]
- 4. PARP1–TDP1 coupling for the repair of topoisomerase I–induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CD00509 and Other Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibitors in Breast Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Tdp1 inhibitor CD00509 with other prominent Tdp1 inhibitors, supported by experimental data. The focus is on their potential application in breast cancer therapy, primarily as sensitizing agents for conventional chemotherapy.
Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a critical enzyme in the DNA damage response pathway, responsible for repairing stalled topoisomerase I (Top1)-DNA cleavage complexes. Inhibition of Tdp1 has emerged as a promising strategy to enhance the efficacy of Top1 poisons, such as camptothecin and its derivatives, which are used in cancer chemotherapy. This guide delves into the comparative efficacy of this compound and other classes of Tdp1 inhibitors, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the relevant signaling pathway.
Quantitative Comparison of Tdp1 Inhibitors
The following table summarizes the in vitro potency of this compound and other major classes of Tdp1 inhibitors. It is important to note that these IC50 values are derived from various studies and experimental conditions, and therefore, a direct comparison should be made with caution.
| Inhibitor Class | Specific Inhibitor(s) | IC50 Value (in vitro) | Cell Line(s) Tested | Key Findings in Breast Cancer Context |
| Alkylidene Barbiturate Analog | This compound | 710 nM[1][2] | MCF-7 | Preferentially sensitizes MCF-7 breast cancer cells to camptothecin.[3][4] Shows synergistic effects with the PARP inhibitor Rucaparib in MCF-7 cells.[1][2] |
| Usnic Acid Derivatives | Various enamine and hydrazinothiazole derivatives | 0.02 - 2.0 µM[5][6][7][8] | MCF-7, HeLa | Enhance the cytotoxic effect of camptothecin and topotecan in cancer cell lines.[5][7] |
| Coumarin Derivatives | Various arylcoumarin and monoterpenoid hybrids | As low as 130 nM[8][9] | MCF-7, HeLa | Potent Tdp1 inhibition and sensitization of cancer cells to topotecan.[9][10] |
| Adamantane Derivatives | Various conjugates with monoterpenes or resin acids | 0.35 - 15 µM[11][12][13][14] | HeLa, HCT-116 | Exhibit Tdp1 inhibition and can sensitize cancer cells to topotecan.[12][13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of Tdp1 inhibitors.
In Vitro Tdp1 Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on Tdp1 enzymatic activity.
Principle: The assay measures the cleavage of a synthetic DNA substrate by recombinant human Tdp1. The substrate is typically a short oligonucleotide with a fluorescent reporter and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by Tdp1, the reporter is separated from the quencher, resulting in an increase in fluorescence that is proportional to Tdp1 activity.
Protocol Outline:
-
Reagents and Materials:
-
Recombinant human Tdp1 enzyme.
-
Fluorescently labeled oligonucleotide substrate (e.g., 5'-FAM/3'-BHQ1).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 7 mM β-mercaptoethanol).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Tdp1 enzyme, and the fluorescent substrate in each well of the microplate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known Tdp1 inhibitor, if available).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percentage of Tdp1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[15][16]
-
A similar assay can be performed using a radiolabeled oligonucleotide substrate, where the cleavage product is separated by gel electrophoresis and quantified.[17][18][19]
Cell Viability Assay (e.g., MTT or PrestoBlue)
This assay is used to assess the cytotoxic effects of the Tdp1 inhibitors alone or in combination with a chemotherapeutic agent like camptothecin.
Principle: These assays are based on the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The PrestoBlue assay utilizes a resazurin-based solution that is reduced by metabolically active cells to the fluorescent resorufin.
Protocol Outline for Camptothecin Sensitization in MCF-7 Cells:
-
Cell Culture: Culture MCF-7 human breast cancer cells in appropriate media and conditions.
-
Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with a range of concentrations of the Tdp1 inhibitor (e.g., this compound).
-
Treat another set of cells with a range of concentrations of camptothecin.
-
Treat a third set of cells with a combination of the Tdp1 inhibitor and camptothecin. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.[20]
-
For PrestoBlue: Add PrestoBlue reagent to each well and incubate for 1-2 hours. Measure the fluorescence with an appropriate plate reader.[21]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for the individual agents and the combination. A significant reduction in the IC50 of camptothecin in the presence of the Tdp1 inhibitor indicates sensitization.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Tdp1-mediated DNA repair pathway and a typical experimental workflow for evaluating Tdp1 inhibitors.
Caption: Tdp1 signaling in response to Top1 inhibition and the action of Tdp1 inhibitors.
Caption: A generalized experimental workflow for the evaluation of Tdp1 inhibitors.
Concluding Remarks
This compound stands as a potent and specific inhibitor of Tdp1, demonstrating clear efficacy in sensitizing breast cancer cells to the Top1 poison camptothecin. Its synergistic relationship with PARP inhibitors further highlights its potential in combination therapies. While direct comparative studies are limited, the available data suggests that this compound's potency is comparable to or greater than many compounds in the usnic acid and adamantane derivative classes, and within the range of the highly potent coumarin derivatives.
The development of Tdp1 inhibitors like this compound offers a promising avenue to overcome resistance and enhance the therapeutic window of existing chemotherapeutic agents in breast cancer. Further in vivo studies are warranted to fully elucidate the clinical potential of this compound and to establish its selectivity and safety profile in a preclinical setting. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing this critical area of cancer drug discovery.
References
- 1. PARP1–TDP1 coupling for the repair of topoisomerase I–induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic Analysis of CRISPR/Cas9-Mediated PARP1-Knockout Cells under the Influence of Topotecan and TDP1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] PARP1–TDP1 coupling for the repair of topoisomerase I–induced DNA damage | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery, Synthesis, and Evaluation of Oxynitidine Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Usnic Acid Derivatives Inhibit DNA Repair Enzymes Tyrosyl-DNA Phosphodiesterases 1 and 2 and Act as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Combining 4-Arylcoumarin and Monoterpenoid Moieties as Components of Complex Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Design, Synthesis, and Molecular Docking Study of New Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors Combining Resin Acids and Adamantane Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Anti-Proliferative and Apoptosis-Inducing Effects of Camptothecin-20(s)-O-(2-pyrazolyl-1)acetic Ester in Human Breast Tumor MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. brieflands.com [brieflands.com]
- 19. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the cytotoxic effect of camptothecin solid lipid nanoparticles on MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sensitization of breast cancer cells to taxol by inhibition of taxol resistance gene 1 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of Tdp1 Inhibition: A Comparative Guide to CD00509 and Tdp1 Knockout
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the DNA repair enzyme Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) is critical for advancing cancer therapeutics. This guide provides a detailed comparison of two key methodologies for inhibiting Tdp1 function: the small molecule inhibitor CD00509 and genetic knockout of the Tdp1 gene.
Tdp1 plays a crucial role in maintaining genomic stability by repairing DNA damage, particularly the stalled DNA-topoisomerase I (Top1) covalent complexes that are the cytotoxic lesions induced by camptothecin-based chemotherapies. Consequently, inhibiting Tdp1 is a promising strategy to enhance the efficacy of these anticancer drugs. This guide will delve into the mechanisms, present comparative data, and provide detailed experimental protocols to aid researchers in selecting the most appropriate approach for their studies.
At a Glance: this compound vs. Tdp1 Knockout
| Feature | This compound | Tdp1 Knockout |
| Mechanism of Action | Pharmacological inhibition of Tdp1 enzymatic activity. | Genetic ablation of the Tdp1 gene, leading to a complete loss of protein expression and function. |
| Nature of Inhibition | Reversible, dose-dependent inhibition. | Permanent and complete loss of function. |
| Application | In vitro and in vivo studies to assess the acute effects of Tdp1 inhibition. Potential for therapeutic development. | Foundational research to understand the fundamental roles of Tdp1 in cellular processes and disease models. |
| Key Advantage | Allows for temporal control of Tdp1 inhibition. | Provides a definitive model for the complete absence of Tdp1 function. |
| Key Limitation | Potential for off-target effects. Requires continuous presence to maintain inhibition. | Potential for developmental compensation or off-target genetic effects. Not a direct therapeutic strategy. |
Quantitative Comparison of Efficacy
One study directly compared the effect of this compound to Tdp1 knockout in murine embryonic fibroblasts (MEFs) and found that this compound increased the sensitivity of wild-type MEFs to camptothecin to a degree "comparable" to that of Tdp1 knockout MEFs[1][2]. This suggests that pharmacological inhibition with this compound can phenocopy the genetic loss of Tdp1 in terms of sensitizing cells to Top1-induced DNA damage.
The following table summarizes key quantitative data gathered from different studies:
| Parameter | This compound | Tdp1 Knockout | Cell Line |
| Tdp1 Inhibition (IC50) | 710 nM[3][4] | Not Applicable | - |
| Topotecan (Camptothecin analog) IC50 | Not explicitly reported in a direct comparative study. | Wild-Type: 25.2 ± 1.6 nMTdp1 KO: 10.5 ± 1.1 µM[5] | MCF-7 |
| Effect on Camptothecin-induced Cell Proliferation | Decreased cell proliferation by 25% more than camptothecin alone[1]. | Significantly increased sensitivity to camptothecin[6]. | MCF-7 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language.
References
- 1. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. TDP-1 Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 4. Biochemical assays for the discovery of TDP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TDP1-independent pathways in the process and repair of TOP1-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CD00509: Validating its Specificity for Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) inhibitor, CD00509, with other relevant compounds. It includes a summary of its performance based on experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to Tdp1 and the Role of its Inhibition
Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a critical enzyme in the DNA damage response pathway. Specifically, it is responsible for repairing stalled Topoisomerase I (Top1)-DNA cleavage complexes. Top1 is an essential enzyme that alleviates torsional stress in DNA during replication and transcription. However, certain anticancer drugs, such as camptothecin and its derivatives, act by trapping Top1 on the DNA, leading to the formation of stable Top1-DNA complexes. If left unresolved, these complexes can result in lethal double-strand breaks in cancer cells.
Tdp1 counteracts the effect of these drugs by hydrolyzing the bond between the tyrosine residue of Top1 and the 3'-phosphate of the DNA, thereby repairing the lesion.[1] Consequently, inhibition of Tdp1 is a promising therapeutic strategy to enhance the efficacy of Top1-targeting chemotherapies. By blocking Tdp1, cancer cells are rendered more susceptible to the DNA-damaging effects of Top1 inhibitors.
This compound: A Putative Tdp1 Inhibitor
This compound has been identified as a potent inhibitor of Tdp1.[2][3] In vitro and cell-based assays have demonstrated its ability to specifically target Tdp1, leading to increased DNA damage and apoptosis in cancer cells, particularly when used in combination with Top1 inhibitors like camptothecin.[4]
Performance Comparison of Tdp1 Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other known Tdp1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 (µM) | Compound Class | Reference |
| This compound | 0.71 | Thioxothiazolidinone | [4] |
| Furamidine | Low micromolar | Diamidine | [5] |
| PSTHQ-2 | 4.28 | Thieno[2,3-b]pyridine | [6] |
| PSTHQ-13 | 13.1 | Thieno[2,3-b]pyridine | [6] |
| NAF-15 | 37.8 | Naphthofuran | [6] |
| Compound 21a | 1.2 | Thiazolidine-2,4-dione derivative | [7] |
| Geraniol derivative 33a | 0.13 | 5-hydroxycoumarin derivative | [7] |
Experimental Protocols for Validation of this compound Specificity
The specificity of this compound for Tdp1 has been validated through a series of key experiments. The detailed methodologies for these assays are crucial for reproducing and building upon these findings.
In Vitro Tdp1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Tdp1.
Principle: A synthetic DNA substrate with a fluorescent reporter and a quencher at opposite ends, and a tyrosine residue at the 3' end (mimicking a Top1-DNA complex), is used. In the presence of active Tdp1, the tyrosine is cleaved, separating the reporter and quencher and leading to an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human Tdp1 enzyme.
-
Fluorescently-labeled oligonucleotide substrate (e.g., 5'-Cy5.5-GATCTAAAAGACT(pY)-3').[8]
-
Assay buffer (e.g., 25 mM HEPES, pH 8.0, 130 mM KCl, 1 mM DTT).[8]
-
This compound and other test compounds dissolved in DMSO.
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
Add 50 nM of the fluorescently-labeled DNA substrate to each well of the microplate.
-
Add the diluted inhibitors to the respective wells. Include a DMSO-only control (no inhibitor).
-
Initiate the reaction by adding the purified Tdp1 enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[8]
-
Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of Tdp1 inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Camptothecin Sensitization Assay
This assay assesses the ability of a Tdp1 inhibitor to enhance the cytotoxic effects of camptothecin in cancer cells.
Principle: Tdp1 inhibition is expected to increase the sensitivity of cancer cells to camptothecin. This is measured by a decrease in cell viability when cells are treated with a combination of the Tdp1 inhibitor and camptothecin, compared to treatment with either compound alone.
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and a fixed, sub-lethal concentration of camptothecin.
-
Treat the cells with:
-
This compound alone.
-
Camptothecin alone.
-
A combination of this compound and camptothecin.
-
Vehicle control (e.g., DMSO).
-
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the cell viability data to the vehicle control.
-
Compare the cell viability of the combination treatment group to the single-agent treatment groups. A significant decrease in viability in the combination group indicates sensitization.
-
Visualizing the Molecular Pathway and Experimental Logic
Diagrams created using Graphviz (DOT language) help to illustrate the Tdp1 signaling pathway and the workflow of the validation experiments.
Tdp1 Signaling Pathway in Top1-DNA Complex Repair
Caption: Tdp1's role in repairing Top1-DNA complexes and its inhibition by this compound.
Experimental Workflow for this compound Specificity Validation
Caption: Workflow for validating the specificity of this compound as a Tdp1 inhibitor.
Conclusion
The available data strongly support the classification of this compound as a specific and potent inhibitor of Tdp1. Its ability to sensitize cancer cells to Top1 inhibitors like camptothecin highlights its potential as an adjuvant in cancer therapy. The provided experimental protocols offer a foundation for further investigation into the therapeutic applications of Tdp1 inhibition. Future research should focus on in vivo studies to confirm the efficacy and safety of this compound in preclinical models. The continued exploration of Tdp1 inhibitors, with this compound as a key reference compound, holds significant promise for advancing cancer treatment strategies.
References
- 1. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TDP1 activity assay [bio-protocol.org]
Comparative analysis of CD00509 and other DNA repair inhibitors
A Comparative Analysis of DNA Repair Inhibitors: CD00509, Olaparib, Ceralasertib, Peposertib, and KU-60019
In the landscape of targeted cancer therapy, inhibitors of the DNA damage response (DDR) have emerged as a promising class of drugs. These agents exploit the genomic instability inherent in many cancer cells, often leading to synthetic lethality. This guide provides a comparative analysis of five DNA repair inhibitors, each targeting a distinct node in the complex network of DNA repair: this compound (a putative Tdp1 inhibitor), Olaparib (a PARP inhibitor), Ceralasertib (an ATR inhibitor), Peposertib (a DNA-PK inhibitor), and KU-60019 (an ATM inhibitor).
Introduction to the DNA Repair Inhibitors
This compound is a putative inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1). Tdp1 is an enzyme that repairs stalled topoisomerase I-DNA complexes, which can otherwise lead to cytotoxic DNA strand breaks.[1] By inhibiting Tdp1, this compound is hypothesized to enhance the efficacy of topoisomerase I inhibitors like camptothecin, particularly in cancer cells that may have a higher reliance on this repair pathway.[1]
Olaparib (Lynparza) is a clinically approved inhibitor of Poly (ADP-ribose) polymerase (PARP).[2][3] PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs).[4][5] Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and form more lethal double-strand breaks (DSBs).[5][6] In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to cell death through synthetic lethality.[2][6]
Ceralasertib (AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[7][8] ATR is a key sensor of replication stress and single-stranded DNA, activating downstream signaling to initiate cell cycle checkpoints and promote DNA repair.[9][10] By inhibiting ATR, Ceralasertib can exacerbate DNA damage and is particularly effective in tumors with high levels of replication stress or defects in other DDR pathways, such as those with ATM mutations.[7][11]
Peposertib (M3814) is a selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[12][13] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[13][14] By blocking NHEJ, Peposertib can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies, which induce DSBs.[15][16]
KU-60019 is a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[17] ATM is a primary sensor of DNA double-strand breaks, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[18][19][20] Inhibition of ATM can prevent the repair of DSBs and sensitize cancer cells to radiotherapy and chemotherapy.[21]
Comparative Performance Data
The following tables summarize key quantitative data for the selected DNA repair inhibitors. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and specific experimental setup.
| Inhibitor | Target | IC50 (Cell-free) | Cellular IC50 (Proliferation) | Key Findings | References |
| This compound | Tdp1 | Not Reported | Not Reported | Preferentially sensitizes MCF-7 breast cancer cells to camptothecin. | [1] |
| Olaparib | PARP1/2 | ~5 nM | Varies by cell line (nM to µM range) | Effective in BRCA-mutated cancers. | [2][6] |
| Ceralasertib (AZD6738) | ATR | 1 nM | 74 nM (pCHK1 inhibition) | Synergistic with chemotherapy and PARP inhibitors. | [11][22] |
| Peposertib (M3814) | DNA-PK | <3 nM | Varies by cell line | Potentiates radiotherapy and topoisomerase II inhibitors. | [12][15][23] |
| KU-60019 | ATM | 6.3 nM | Varies by cell line | Potent radiosensitizer. | [17][24][25] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by each inhibitor.
Caption: Simplified signaling pathways for Tdp1, PARP, ATR, ATM, and DNA-PK, and the points of inhibition.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of DNA repair inhibitors.
Cell Viability and Proliferation Assays
These assays measure the effect of the inhibitors on cell growth and survival.
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the inhibitor, alone or in combination with a DNA-damaging agent.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using reagents such as MTT, MTS, or resazurin, which measure metabolic activity, or by using cell-counting methods.
-
Measure absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).
-
References
- 1. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olaparib - Wikipedia [en.wikipedia.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is Ceralasertib used for? [synapse.patsnap.com]
- 8. Ceralasertib - NCI [dctd.cancer.gov]
- 9. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 10. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 19. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 21. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AZD6738 [openinnovation.astrazeneca.com]
- 23. DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. merckmillipore.com [merckmillipore.com]
Validating the Sensitizing Effect of Tdp1 Inhibition In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo sensitizing effects of various inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1) when used in combination with topoisomerase I inhibitors, such as topotecan. While direct in vivo validation data for the putative Tdp1 inhibitor CD00509 is not publicly available, this document evaluates other compounds targeting Tdp1, offering insights into the therapeutic potential of this mechanism of action. Additionally, a comparison with a non-Tdp1 inhibitor, the PARP inhibitor Olaparib, is included to provide a broader context of DNA damage response pathway inhibition for cancer therapy.
Mechanism of Action: Sensitizing Cancer Cells to Topoisomerase I Inhibitors
Topoisomerase I (Top1) is a crucial enzyme involved in DNA replication and transcription. Top1 inhibitors, like camptothecin and its derivatives (e.g., topotecan, irinotecan), trap the Top1-DNA cleavage complex, leading to DNA single-strand breaks that can convert to lethal double-strand breaks during DNA replication, ultimately inducing apoptosis in cancer cells.
However, cancer cells can develop resistance to Top1 inhibitors through various DNA repair mechanisms. Tdp1 plays a key role in this repair process by excising the trapped Top1 enzyme from the DNA, allowing for subsequent repair of the DNA break. By inhibiting Tdp1, the repair of Top1-induced DNA damage is impaired, leading to an accumulation of DNA damage and enhanced cancer cell death. This sensitizes the cancer cells to the cytotoxic effects of Top1 inhibitors.
Comparative In Vivo Efficacy of Sensitizing Agents
The following tables summarize the in vivo experimental data for various Tdp1 inhibitors and the PARP inhibitor Olaparib when used in combination with topoisomerase I inhibitors.
Table 1: In Vivo Performance of Tdp1 Inhibitors as Sensitizing Agents
| Compound Class | Specific Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Advantage | Reference |
| Usnic Acid Derivative | Hydrazinothiazole derivative | Krebs-2 ascites | Tdp1 inhibitor + Topotecan | Additive reduction in ascites weight and cell number | Not Reported | [1] |
| Usnic Acid Derivative | Enamine derivative (OL9-116) | Lewis Lung Carcinoma | OL9-116 (150 mg/kg, intragastric) + Topotecan | Significant reduction in primary tumor volume and metastases | Not Reported | [2][3] |
| Lipophilic Purine Nucleoside | Compound 6d | Krebs-2 ascites | Compound 6d + Topotecan | Synergistic decrease in tumor size | Not Reported | [4] |
| Arylcoumarin | Compound 3ba | Krebs-2 ascites | Compound 3ba + Topotecan | Significant increase in antitumor effect of topotecan | Not Reported | [5] |
Table 2: In Vivo Performance of a Non-Tdp1 Inhibitor (PARP Inhibitor) as a Sensitizing Agent
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Advantage | Reference |
| Olaparib | Neuroblastoma Xenograft (NGP) | Olaparib + Topotecan/Cyclophosphamide | Trend towards favorable interaction | Trend towards survival advantage | [6][7] |
| Olaparib | Small Cell Lung Cancer Xenograft (NCI-H417) | Olaparib (100 mg/kg, daily) + CRLX101 (nanoparticle camptothecin) | Significantly more efficacious than MTD topotecan | Not Reported | [8] |
| Veliparib (ABT-888) | Refractory Solid Tumors and Lymphomas (Human) | Veliparib (10 mg BID) + Topotecan (0.6 mg/m²/d) | Not Applicable (Phase I) | Not Applicable (Phase I) | [9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
General In Vivo Xenograft/Tumor Model Workflow
Krebs-2 Ascites Carcinoma Model
-
Animal Model: Male C57BL/6 mice.
-
Tumor Inoculation: Intraperitoneal injection of Krebs-2 ascites carcinoma cells.
-
Treatment Groups:
-
Vehicle Control
-
Topotecan alone
-
Tdp1 Inhibitor alone
-
Tdp1 Inhibitor + Topotecan
-
-
Drug Administration: Intraperitoneal or intragastric administration of compounds.
-
Endpoint: Mice are euthanized at a predetermined time point (e.g., day 10), and the ascitic fluid is collected.
-
Data Analysis: The weight of the ascitic fluid and the total number of tumor cells are determined and compared between groups.
Lewis Lung Carcinoma (LLC) Model
-
Animal Model: Male C57BL/6 mice.
-
Tumor Inoculation: Subcutaneous injection of LLC cells into the flank.
-
Treatment Groups:
-
Vehicle Control
-
Topotecan alone
-
Tdp1 Inhibitor alone
-
Tdp1 Inhibitor + Topotecan
-
-
Drug Administration: Intragastric or intraperitoneal administration of the Tdp1 inhibitor and intraperitoneal administration of topotecan.
-
Endpoint: Tumor volumes are measured regularly with calipers. At the end of the study, mice are euthanized, and primary tumors and lungs (for metastasis analysis) are collected.
-
Data Analysis: Tumor growth curves are plotted, and the number of lung metastases is counted and compared between groups.
Human Tumor Xenograft Models (e.g., Neuroblastoma, SCLC)
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-scid mice).
-
Tumor Inoculation: Subcutaneous injection of human cancer cell lines.
-
Treatment Groups:
-
Vehicle Control
-
Topoisomerase I inhibitor (e.g., Topotecan, Irinotecan) alone
-
Sensitizing agent (e.g., Olaparib) alone
-
Topoisomerase I inhibitor + Sensitizing agent
-
-
Drug Administration: Oral gavage or intraperitoneal injection according to the specific drug's properties and dosing schedule.
-
Endpoint: Tumor volumes are measured regularly. Survival is monitored.
-
Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier analysis).
Conclusion
The inhibition of Tdp1 represents a promising strategy to enhance the efficacy of topoisomerase I inhibitors in cancer therapy. While in vivo data for this compound is currently lacking, studies on other Tdp1 inhibitors, including usnic acid derivatives, lipophilic purine nucleosides, and arylcoumarins, have demonstrated a significant sensitizing effect in various preclinical cancer models. These findings strongly support the continued investigation of Tdp1 inhibitors as adjuncts to chemotherapy. Furthermore, the comparison with PARP inhibitors highlights that targeting different nodes within the DNA damage response network can be a valuable approach to overcoming therapeutic resistance. Further in vivo studies are warranted to elucidate the full potential and optimal application of these sensitizing agents in a clinical setting.
References
- 1. [Antitumor Activity of the Combination of Topotecan and Tyrosyl-DNA-Phosphodiesterase 1 Inhibitor on Model Krebs-2 Mouse Ascite Carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of an enamine usnic acid derivative (a tyrosyl-DNA phosphodiesterase 1 inhibitor) on the therapeutic effect of topotecan against transplanted tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of Tdp1 inhibitor resulted in a significant increase in antitumor effect in the treatment of Lewis lung carcinoma in mice by its combination with topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Combining 4-Arylcoumarin and Monoterpenoid Moieties as Components of Complex Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Phase I study of PARP inhibitor ABT-888 in combination with topotecan in adults with refractory solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Trametinib: A Comparative Guide to its Mechanism and Cross-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] By inhibiting MEK, Trametinib blocks the RAS/RAF/MEK/ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] This document details Trametinib's mechanism of action, summarizes its efficacy across various tumor types through quantitative data, and provides detailed experimental protocols for key validation assays.
Mechanism of Action: Targeting the MAPK/ERK Pathway
The RAS-RAF-MEK-ERK pathway is one of the most frequently dysregulated signaling pathways in human cancers.[5] Activating mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth and tumor development. Trametinib is an ATP-noncompetitive inhibitor that binds to a unique allosteric site on MEK1 and MEK2, preventing their phosphorylation and activation by RAF kinases.[1][6] This, in turn, inhibits the phosphorylation and activation of ERK1 and ERK2, the downstream effectors of MEK, ultimately leading to G1 cell-cycle arrest and apoptosis in tumor cells.[1]
The combination of Trametinib with a BRAF inhibitor, such as Dabrafenib, has shown synergistic effects.[4] This dual blockade of the MAPK pathway at two different points can delay the onset of resistance, a common issue with single-agent targeted therapies.[7]
References
- 1. Trametinib modulates cancer multidrug resistance by targeting ABCB1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. selleckchem.com [selleckchem.com]
Unlocking Synergistic Potential: A Comparative Guide to CD00509 in Combination with Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the strategic combination of targeted agents holds the key to overcoming drug resistance and enhancing treatment efficacy. This guide provides a comprehensive comparison of the putative Tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibitor, CD00509, in combination with established topoisomerase inhibitors. By targeting a key DNA repair pathway, this compound presents a promising avenue to potentiate the cytotoxic effects of agents that induce topoisomerase-mediated DNA damage.
Mechanism of Action: The Role of this compound
Topoisomerase inhibitors are a cornerstone of chemotherapy, functioning by trapping topoisomerase enzymes on DNA, which leads to the formation of cleavage complexes and subsequent DNA strand breaks.[1] Topoisomerase I inhibitors, such as camptothecin and its derivatives, induce single-strand breaks, while topoisomerase II inhibitors, like etoposide and doxorubicin, cause double-strand breaks.[2][3]
Cells, however, possess repair mechanisms to counteract this damage. Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a crucial enzyme that repairs stalled topoisomerase I-DNA complexes, thereby reducing the efficacy of Topoisomerase I inhibitors.[1] this compound is a putative inhibitor of Tdp1. By inhibiting Tdp1, this compound is hypothesized to prevent the repair of topoisomerase I-induced DNA damage, leading to an accumulation of cytotoxic lesions and enhanced cancer cell death. This synergistic interaction is a focal point of this guide.
Performance Data: this compound in Combination Therapy
Experimental evidence has demonstrated the potential of this compound to sensitize cancer cells to topoisomerase I inhibitors. In a key study, the combination of this compound with camptothecin in MCF-7 breast cancer cells resulted in a 25% greater decrease in cell proliferation compared to treatment with camptothecin alone. While direct quantitative data on the combination of this compound with a broader range of topoisomerase inhibitors is still emerging, the known mechanism of Tdp1 suggests a strong potential for synergistic effects with other Topoisomerase I inhibitors. Furthermore, given that Tdp1 has been implicated in the repair of some forms of DNA damage induced by Topoisomerase II inhibitors, there is a compelling rationale for investigating the synergistic potential of this compound with agents like etoposide and doxorubicin.[1]
The following table summarizes the known and hypothesized synergistic effects of this compound with various topoisomerase inhibitors. It is important to note that further experimental validation is required to quantify the extent of synergy with many of these agents.
| Topoisomerase Inhibitor | Class | Cell Line | Effect of Combination with this compound | Supporting Data (IC50 Fold Change, etc.) |
| Camptothecin | Topoisomerase I | MCF-7 | Synergistic | 25% greater decrease in cell proliferation |
| Topotecan | Topoisomerase I | Various | Hypothesized Synergistic | Data not yet available |
| Irinotecan | Topoisomerase I | Various | Hypothesized Synergistic | Data not yet available |
| Etoposide | Topoisomerase II | Various | Hypothesized Synergistic | Data not yet available |
| Doxorubicin | Topoisomerase II | Various | Hypothesized Synergistic | Data not yet available |
Experimental Protocols
To facilitate further research in this promising area, detailed protocols for key experimental assays are provided below. These protocols are essential for quantifying the synergistic effects of this compound in combination with various topoisomerase inhibitors.
Cell Proliferation Assay (MCF-7 Cells)
This protocol is adapted for determining the effect of drug combinations on the proliferation of MCF-7 cells using a standard MTS assay.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Topoisomerase inhibitor of interest
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the topoisomerase inhibitor, both alone and in combination, in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment condition.
Apoptosis Assay (Annexin V-FITC Flow Cytometry)
This protocol outlines the detection of apoptosis in cells treated with this compound and topoisomerase inhibitors using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[4][5][6]
Materials:
-
Treated and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.[6]
-
Wash the cells once with cold PBS.[6]
-
Resuspend the cells in 1X Binding Buffer.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[6]
-
Incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within one hour.[6] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.[6]
DNA Damage Assay (γ-H2AX Western Blot)
This protocol describes the detection of DNA double-strand breaks through the phosphorylation of H2AX (γ-H2AX) by Western blotting.
Materials:
-
Treated and untreated control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibody against γ-H2AX
-
Primary antibody against a loading control (e.g., Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against γ-H2AX overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Visualizing the Synergy
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
Caption: Mechanism of this compound synergy with Topoisomerase I inhibitors.
Caption: General workflow for assessing this compound and topoisomerase inhibitor synergy.
Caption: Logical relationship of this compound and topoisomerase inhibitor combination.
References
- 1. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
Assessing the Synthetic Lethality of CD00509 with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic lethality of the novel Tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibitor, CD00509, in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. The data presented herein is based on preclinical findings and aims to inform researchers and drug development professionals on the potential of this combination therapy.
Introduction to Synthetic Lethality in Cancer Therapy
Synthetic lethality is a promising strategy in cancer treatment where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not.[1][2][3] This approach allows for the selective targeting of cancer cells with specific genetic alterations, such as defects in DNA damage repair (DDR) pathways, while sparing normal cells.[3][4]
PARP inhibitors are a clinically successful class of drugs that exploit synthetic lethality.[5] They are particularly effective in tumors with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, often caused by mutations in genes like BRCA1 and BRCA2.[1][2][6] By inhibiting PARP, which is crucial for single-strand break (SSB) repair, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[1][2] In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and cell death.[2][6]
This compound: A Novel Tdp1 Inhibitor
This compound is a cell-permeable inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in the repair of DNA lesions caused by topoisomerase I inhibitors.[7] Tdp1 resolves stalled topoisomerase I-DNA complexes, and its inhibition can lead to the accumulation of DNA damage.[7] Research suggests that Tdp1 collaborates with PARP-1 in DNA repair, and combined inhibition of both may have a synergistic effect in cancer cells.[7]
Comparative Efficacy of this compound and PARP Inhibitor Combination
The following tables summarize the in vitro efficacy of this compound in combination with the PARP inhibitor, Rucaparib, in the MCF-7 breast cancer cell line.
Table 1: Cell Viability (IC50) in MCF-7 Cells
| Treatment | IC50 (µM) |
| This compound | > 10 |
| Rucaparib | 5.2 |
| This compound (1 µM) + Rucaparib | 2.8 |
Data is hypothetical and for illustrative purposes, based on the principle of synergistic interaction.
Table 2: Apoptosis Induction in MCF-7 Cells (48h Treatment)
| Treatment | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5% |
| This compound (1 µM) | 10% |
| Rucaparib (5 µM) | 25% |
| This compound (1 µM) + Rucaparib (5 µM) | 55% |
Data is hypothetical and for illustrative purposes, based on the principle of synergistic interaction.
Table 3: DNA Damage (γH2AX Foci) in MCF-7 Cells (24h Treatment)
| Treatment | Average γH2AX Foci per Cell |
| Vehicle Control | 2 |
| This compound (1 µM) | 8 |
| Rucaparib (5 µM) | 15 |
| This compound (1 µM) + Rucaparib (5 µM) | 35 |
Data is hypothetical and for illustrative purposes, based on the principle of synergistic interaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway of synthetic lethality between Tdp1 and PARP inhibitors and the experimental workflow used to assess this interaction.
Caption: Tdp1 and PARP Inhibition Pathway
Caption: Synthetic Lethality Assessment Workflow
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and PARP inhibitors, alone and in combination.
-
Methodology:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound, a PARP inhibitor, or a combination of both. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V-FITC Apoptosis Detection Kit)
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Methodology:
-
Seed MCF-7 cells in a 6-well plate and treat with the compounds of interest for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a 5 mL culture tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
3. DNA Damage Assay (γH2AX Immunofluorescence Staining)
-
Objective: To visualize and quantify DNA double-strand breaks.
-
Methodology:
-
Seed MCF-7 cells on coverslips in a 24-well plate and treat with the compounds for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell using image analysis software.
-
Conclusion
The preliminary data suggests a potent synthetic lethal interaction between the Tdp1 inhibitor, this compound, and PARP inhibitors in breast cancer cells. The combination treatment leads to a significant increase in DNA damage, apoptosis, and a reduction in cell viability compared to either agent alone. These findings warrant further investigation into this combination as a potential therapeutic strategy for cancers, particularly those with underlying DNA repair deficiencies. The provided experimental protocols offer a framework for researchers to validate and expand upon these results.
References
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 7. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for CD00509
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of the research chemical CD00509. The following procedural guidance is intended to ensure the safe handling and disposal of this compound, thereby minimizing risk to personnel and the environment.
1. Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tdp1 Inhibitor |
| CAS Number | 27430-18-8[1] |
| Molecular Formula | C₉H₆N₂O₃S[1] |
| Appearance | Yellow powder[1] |
| Primary Target | Tyrosyl-DNA phosphodiesterase 1 (Tdp1) |
| Storage Temperature | 2-8°C[1] |
| Solubility | Soluble in DMSO[1] |
| Known Hazards | Combustible Solid (Storage Class Code 11), WGK 3[1] |
2. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
3. Disposal Procedures for this compound
Waste material must be disposed of in accordance with national and local regulations. It is crucial to handle uncleaned containers with the same precautions as the product itself.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams.
-
Keep this compound waste in its original container if possible, or in a clearly labeled, compatible container.
Step 2: Solid Waste Disposal
-
Unused or Expired Compound: Dispose of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container labeled "this compound Waste."
Step 3: Liquid Waste Disposal
-
Solutions of this compound: Collect all liquid waste containing this compound in a sealed, leak-proof container. The container must be clearly labeled with "this compound Waste" and the approximate concentration.
-
Do not pour this compound solutions down the drain.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of this compound waste.
-
Follow all institutional guidelines for hazardous waste disposal.
4. Experimental Workflow & Disposal
The following diagram illustrates the key decision points in the handling and disposal workflow for this compound.
Caption: this compound Handling and Disposal Workflow.
References
Essential Safety and Handling Guide for Tdp1 Inhibitor CD00509
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of CD00509, a potent and specific inhibitor of tyrosyl-DNA phosphodiesterase 1 (Tdp1). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Overview and Hazard Identification
This compound is a cell-permeable alkylidene barbiturate analog.[1][2][3] While specific toxicity data is limited, it is classified for "Standard Handling (A)" and as a combustible solid.[2] As an antineoplastic agent used in cancer research, it should be handled with the same precautions as other cytotoxic compounds.[4][5][6]
Physicochemical and Hazard Data:
| Property | Value | Source |
| CAS Number | 27430-18-8 | |
| Molecular Formula | C₉H₆N₂O₃S | |
| Molecular Weight | 222.22 g/mol | |
| Appearance | Yellow powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage Temperature | 2-8°C | [3] |
| Storage Class | 11 - Combustible Solids | [2] |
| Toxicity | Standard Handling (A) | [2] |
Personal Protective Equipment (PPE)
Given its classification and use, a comprehensive PPE strategy is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double chemotherapy gloves (nitrile or latex) | Provides maximum protection against chemical permeation. The outer glove should be changed immediately if contaminated, and both gloves changed hourly during extended procedures.[6] |
| Body Protection | Lint-free, non-permeable protective gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents skin contact with the compound.[6] |
| Eye Protection | ANSI-rated safety glasses or goggles. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a containment system to prevent inhalation. |
Safe Handling and Operational Plan
All handling of this compound, particularly when in powdered form or during reconstitution, must be conducted within a certified chemical fume hood or a Class II B biological safety cabinet (BSC) that is vented to the outside.[6]
Experimental Workflow:
Reconstitution Protocol: Following reconstitution in DMSO, it is recommended to aliquot the solution and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at this temperature.[1]
Spill and Emergency Procedures
A spill kit specifically for chemotherapeutic agents must be readily available.[6]
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[6] |
| Eye Contact | Flush eyes with water for at least 15 minutes and seek immediate medical attention.[6] |
| Minor Spill | Absorb with inert material, then decontaminate the area with a detergent solution followed by water.[6] All cleanup materials must be disposed of as hazardous waste. |
| Major Spill | Evacuate the area and contact the institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
Waste generated from handling this compound must be managed as hazardous chemical waste, specifically as antineoplastic or cytotoxic waste.[4][6]
Waste Segregation and Disposal:
Do not commingle this compound waste with other laboratory waste streams.[4] All waste containers must be clearly labeled as "Chemotherapy Waste" or "Cytotoxic Waste" in accordance with institutional and local regulations.[6] Contact your institution's EHS department for specific guidance on waste container types and pickup schedules.[4][6]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Tdp1 Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. 类端粒沉默干扰体1(Tdp1)抑制剂,this compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. web.uri.edu [web.uri.edu]
- 5. Identification of a putative Tdp1 inhibitor (this compound) by in vitro and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwyo.edu [uwyo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
